3-Methoxybutyl Thioglycolate
Description
Contextualization of Thioglycolate Derivatives in Modern Organic Synthesis and Materials Science
Thioglycolate derivatives, a class of organic compounds characterized by the presence of a thioglycolic acid moiety, are versatile building blocks in both organic synthesis and materials science. wikipedia.org Their utility stems from the dual functionality of a thiol group and a carboxylic acid or ester group. wikipedia.org This allows them to participate in a wide array of chemical transformations.
In organic synthesis, thioglycolates like methyl thioglycolate and ethyl thioglycolate serve as key intermediates in the creation of more complex molecules, including pharmaceuticals and agrochemicals. bloomtechz.com They readily undergo reactions such as esterification, transesterification, and nucleophilic additions, enabling the introduction of sulfur-containing functional groups into various molecular scaffolds. bloomtechz.com For instance, they are used in the synthesis of heterocyclic compounds like triazines and thiazolidinones.
The applications of thioglycolate derivatives extend significantly into materials science. Organotin derivatives of thioglycolic acid esters are widely employed as heat stabilizers for PVC, enhancing the material's transparency and thermal stability for applications like water pipes (B44673) and food packaging. wikipedia.orgchemicalbook.com Furthermore, the thiol group's ability to form reversible disulfide bonds is leveraged in the development of advanced materials such as self-healing polymers and coatings. bloomtechz.com Thioglycerol derivatives, for example, which can be esterified with thioglycolic acid, are used to create optical materials with high refractive indices. google.com
Significance of the Thiol Functional Group in Advanced Chemical Systems and Biological Interactions
The thiol group (-SH), also known as a sulfhydryl group, is a cornerstone of advanced chemical systems and plays a pivotal role in numerous biological processes. creative-proteomics.comwikipedia.org Its significance is rooted in the unique chemical properties of the sulfur atom. youtube.com
Chemical Reactivity and Applications:
The thiol group is highly reactive, particularly as a nucleophile, which allows it to readily participate in a variety of chemical reactions. ebsco.com This reactivity is harnessed in organic synthesis for the formation of carbon-sulfur bonds, a fundamental step in producing a range of valuable chemicals. creative-proteomics.com Thiols can be oxidized to form disulfides (-S-S-), a reaction crucial for the structural integrity of proteins and in the production of materials like toughened rubber through vulcanization. ebsco.com Further oxidation can yield sulfenic, sulfinic, and sulfonic acids. ebsco.com The ability of thiols to form complexes with metal ions is utilized in the detection of metals like iron and molybdenum and in the development of sensors for environmental monitoring. wikipedia.orgcreative-proteomics.com
Biological Importance:
In biological systems, the thiol group is most notably found in the amino acid cysteine. wikipedia.orgyoutube.com The formation of disulfide bonds between cysteine residues is a critical factor in determining the three-dimensional structure and stability of proteins. creative-proteomics.comwikipedia.org These bonds act as covalent links that lock polypeptide chains into specific conformations, essential for the proper function of enzymes, hormones, and structural proteins. creative-proteomics.comebsco.com
Furthermore, thiols are potent antioxidants. creative-proteomics.com The thiol-containing tripeptide glutathione (B108866) is a key player in cellular defense, protecting against damage from reactive oxygen species by scavenging free radicals. wikipedia.orgnih.gov The thiol group's ability to donate a hydrogen atom makes it an effective radical scavenger. wikipedia.org Thiyl radicals, formed in the process, are important intermediates in various biochemical reactions, including the synthesis of DNA building blocks. wikipedia.org The redox activity of thiol groups in cysteine residues is also central to enzyme catalysis and the regulation of cell signaling pathways. nih.gov
Nomenclature and Structural Analogues of 3-Methoxybutyl Thioglycolate
The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 3-methoxybutyl 2-sulfanylacetate . fishersci.caalfa-chemistry.com The compound is also commonly referred to by several synonyms, including:
Thioglycolic Acid 3-Methoxybutyl Ester scbt.comtcichemicals.com
3-Methoxybutyl Mercaptoacetate scbt.comtcichemicals.com
Mercaptoacetic Acid 3-Methoxybutyl Ester scbt.comtcichemicals.com
The chemical structure of this compound (CAS No. 27431-39-6) consists of a thioglycolic acid backbone esterified with a 3-methoxybutanol moiety. scbt.comlookchem.com This structure places it within a family of related thioglycolate esters and other sulfur-containing organic molecules. Its structural analogues share common functional groups or structural motifs.
Below is a table detailing some of the key properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C7H14O3S | scbt.comlookchem.com |
| Molecular Weight | 178.25 g/mol | scbt.comlookchem.com |
| Boiling Point | 252.034°C at 760 mmHg | alfa-chemistry.comlookchem.com |
| Density | 1.059 g/cm³ | alfa-chemistry.comlookchem.com |
| Flash Point | 137.092°C | alfa-chemistry.comlookchem.com |
| Refractive Index | 1.457 | lookchem.com |
Structural analogues are compounds that have a similar chemical structure. In the context of this compound, these can include other esters of thioglycolic acid or compounds with similar ether and thiol functionalities.
| Compound Name | Molecular Formula | Structural Relationship |
| Methyl Thioglycolate | C3H6O2S | Shorter alkyl ester of thioglycolic acid. bloomtechz.com |
| Ethyl Thioglycolate | C4H8O2S | Shorter alkyl ester of thioglycolic acid. |
| 3-Methoxybutyl 3-mercaptopropionate | C8H16O3S | Isomeric, with the thiol group on the propionate (B1217596) rather than acetate (B1210297) moiety. alfa-chemistry.com |
| Thioglycolic Acid | C2H4O2S | The parent acid from which thioglycolate esters are derived. wikipedia.org |
Structure
3D Structure
Properties
IUPAC Name |
3-methoxybutyl 2-sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3S/c1-6(9-2)3-4-10-7(8)5-11/h6,11H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOSQWCSFOEXOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(=O)CS)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475526 | |
| Record name | 3-Methoxybutyl Thioglycolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27431-39-6 | |
| Record name | 3-Methoxybutyl Thioglycolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Mechanisms of 3 Methoxybutyl Thioglycolate
Established Synthetic Routes for Thioglycolate Esters
The synthesis of thioglycolate esters, including 3-Methoxybutyl Thioglycolate, can be achieved through several established routes. These methods primarily involve the reaction of thioglycolic acid or its derivatives with an appropriate alcohol.
Esterification Reactions Involving Thioglycolic Acid and Alkylated Alcohol Precursors
The most common method for synthesizing thioglycolate esters is the direct esterification of thioglycolic acid with an alcohol. google.com In the case of this compound, this involves the reaction of thioglycolic acid with 3-methoxybutanol. This reaction is typically catalyzed by an acid and often involves the removal of water to drive the equilibrium towards the formation of the ester. google.com
Commonly used acid catalysts include Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA), as well as Lewis acids such as magnesium perchlorate (B79767) (Mg(ClO₄)₂). The use of heterogeneous catalysts, like ion-exchange resins, is also a prevalent and more environmentally friendly approach. google.comresearchgate.netresearchgate.net These solid catalysts can be easily separated from the reaction mixture, simplifying the purification process. researchgate.net
The reaction conditions, such as temperature and reactant molar ratios, are crucial for optimizing the yield. For instance, using an excess of the alcohol can shift the equilibrium to favor ester formation. The removal of water, a byproduct of the esterification, is often accomplished through azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like cyclohexane (B81311) or toluene.
A general representation of the esterification reaction is as follows:
HSCH₂COOH + HOCH₂(CH₂)₂OCH₃ ⇌ HSCH₂COOCH₂(CH₂)₂OCH₃ + H₂O (Thioglycolic Acid) + (3-Methoxybutanol) ⇌ (this compound) + (Water)
Alternative Synthetic Pathways for Alkyl Mercaptoacetates
Besides direct esterification, alternative pathways exist for the synthesis of alkyl mercaptoacetates. One notable method involves the reaction of an alkali metal hydrosulfide (B80085) with an ester of a halocarboxylic acid. google.com For the synthesis of this compound, this would entail reacting 3-methoxybutyl chloroacetate (B1199739) with a hydrosulfide, such as sodium hydrosulfide (NaSH) or ammonium (B1175870) hydrosulphide. google.com
This method can be advantageous as it avoids the direct handling of thioglycolic acid and can sometimes lead to higher yields. google.com The reaction is typically carried out in an alcoholic solvent. google.com
Another synthetic strategy involves the use of chloroacetic acid as a starting material. It can be reacted with an alcohol to form the corresponding chloroacetate ester, which is then sulfhydrated. For example, isooctyl thioglycolate can be synthesized by first esterifying chloroacetic acid with isooctanol, followed by reaction with sodium thiosulfate (B1220275) to form a Bunte salt, which is then acidolyzed and reduced. google.com A similar multi-step process could be adapted for the synthesis of this compound.
Mechanistic Investigations of this compound Synthesis
Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound. The primary mechanism for its formation via esterification is a nucleophilic acyl substitution.
The acid catalyst, whether a Brønsted or Lewis acid, activates the carbonyl group of thioglycolic acid, making it more electrophilic. The alcohol, 3-methoxybutanol, then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a series of proton transfer steps and the elimination of a water molecule to yield the final ester product.
Catalytic Approaches in Thioglycolate Ester Formation
Various catalysts have been investigated to improve the efficiency and environmental footprint of thioglycolate ester synthesis.
Homogeneous Acid Catalysts: Traditional catalysts like sulfuric acid are effective but can lead to corrosion and difficult separation. Organic acids like p-toluenesulfonic acid are also commonly used.
Heterogeneous Acid Catalysts: Solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15) and sulfated zirconia have gained prominence due to their ease of separation, reusability, and reduced environmental impact. researchgate.netgoogle.compreprints.orgnih.gov These catalysts provide acidic sites for the reaction to occur on their surface.
Enzyme-Catalyzed Esterification: Lipases have been explored as biocatalysts for esterification under milder conditions. However, this method often suffers from lower yields and higher costs compared to traditional chemical catalysis.
Autocatalysis: In some cases, thioglycolic acid itself can act as a catalyst for its own esterification, a phenomenon known as autocatalysis. diva-portal.orgresearchgate.net
Below is an interactive data table summarizing various catalytic approaches for thioglycolate ester synthesis.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Acid | Sulfuric acid, p-Toluenesulfonic acid | High reaction rates, cost-effective | Corrosive, difficult to separate from product |
| Heterogeneous Acid | Ion-exchange resins (e.g., Amberlyst-15), Sulfated Zirconia researchgate.netgoogle.compreprints.org | Easy separation, reusable, less corrosive researchgate.net | May have lower activity than homogeneous catalysts |
| Enzymatic | Lipases (e.g., Candida antarctica) | Mild reaction conditions, high selectivity | Higher cost, lower yields, potential for enzyme deactivation |
| Autocatalytic | Thioglycolic acid diva-portal.orgresearchgate.net | No external catalyst needed | May require higher temperatures and longer reaction times |
Reaction Kinetics and Thermodynamic Considerations in Esterification Processes
The kinetics of thioglycolate esterification are influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants. researchgate.net Kinetic studies often employ models like the pseudo-homogeneous (PH), Eley-Rideal (ER), and Langmuir-Hinshelwood-Hougen-Watson (LHHW) to describe the reaction rates. researchgate.netpreprints.orgnih.govresearchgate.net The LHHW model, which considers the adsorption of reactants onto the catalyst surface, often provides a good fit for heterogeneously catalyzed esterifications. preprints.orgnih.gov
The activation energy (Ea) is a key parameter determined from kinetic studies, indicating the temperature sensitivity of the reaction rate. For example, the activation energy for the esterification of sebacic acid with 2-ethylhexyl alcohol using a non-acid catalyst was found to be 56.68 kJ·mol⁻¹. researchgate.net For the esterification of propylene (B89431) glycol monomethyl ether with acetic acid over an ion-exchange resin, the apparent activation energy was determined to be 62.0 kJ/mol. preprints.orgnih.gov
Thermodynamically, esterification is a reversible reaction. nih.govub.eduacs.org The position of the equilibrium is governed by the equilibrium constant (K), which is influenced by temperature. The enthalpy of reaction (ΔH) indicates whether the reaction is exothermic or endothermic. For instance, the esterification of levulinic acid with 1-butene (B85601) is an exothermic reaction. ub.eduacs.org The standard enthalpy of reaction for the esterification of propylene glycol methanol (B129727) and acetic acid was found to be -11.97 kJ/mol. preprints.org To drive the reaction towards the product side and achieve high conversion rates, it is often necessary to remove one of the products, typically water, from the reaction mixture.
Derivatization Strategies from this compound Precursors
This compound, with its thiol (-SH) and ester (-COOCH₂(CH₂)₂OCH₃) functional groups, is a versatile intermediate for further chemical modifications.
The thiol group is particularly reactive and can undergo several transformations:
Oxidation: The thiol group can be oxidized to form a disulfide, or under stronger oxidizing conditions, a sulfonic acid.
Nucleophilic Addition: The thiol group can participate in Michael additions and thiol-ene "click" reactions, allowing for the introduction of this moiety into larger molecules. diva-portal.orgresearchgate.net
Metal Complexation: The sulfur atom can coordinate with metal ions, making it useful in the preparation of metal-ligand complexes. justia.com For example, zinc complexes of thioglycolate esters have been used as ligands for quantum dots. justia.com
The ester group can also be modified, for example, through transesterification with other alcohols or hydrolysis back to the carboxylic acid under appropriate conditions. These derivatization strategies open up possibilities for synthesizing a wide range of functional molecules for various applications. solubilityofthings.comarxiv.org
Synthesis of Related Branched-Chain Mercaptopropionate and Other Thiol Esters
The synthesis of branched-chain mercaptopropionates and other thiol esters shares similarities with the synthesis of this compound, often involving the esterification of a mercaptocarboxylic acid or the addition of a thiol to an unsaturated ester.
One notable method for producing 3-mercaptopropionic acid esters is the addition reaction of hydrogen sulfide (B99878) (H₂S) to the corresponding acrylic acid ester. masterorganicchemistry.com This reaction can be catalyzed by a solid support with basic functional groups, such as a guanidine (B92328) radical attached to a resin. masterorganicchemistry.com This approach avoids the direct handling of the potentially odorous mercaptopropionic acid.
In the realm of polymeric materials, hyperbranched mercaptopropionates (HBMP) have been synthesized. researchgate.net A common approach involves the low-temperature esterification of a hydroxyl-terminated hyperbranched oligomer with 3-mercaptopropionic acid. researchgate.net The resulting hyperbranched structures possess a high density of thiol functional groups, making them useful as curing agents or hardeners in polymer systems, such as thiol-epoxy resins. researchgate.net The synthesis of branched polymers can also be achieved by incorporating a polymeric chain transfer agent with thiol functionalities into a radical polymerization process. atamanchemicals.com
The synthesis of α,β-unsaturated thiol esters can be achieved under mild conditions by reacting samarium thiolates with α,β-unsaturated N-acylbenzotriazoles. researchgate.net This method provides good to excellent yields and avoids the need for a catalyst and the handling of volatile thiols. researchgate.net Another general approach for thiol ester synthesis is the palladium-catalyzed, copper-mediated coupling of thiol esters and boronic acids, which proceeds under "baseless" conditions and is suitable for creating highly functionalized ketones. organic-chemistry.org
The following table summarizes various synthetic approaches for related thiol esters, highlighting the diversity of methods available.
| Thiol Ester Type | Reactants | Catalyst/Reagent | Key Features |
| Alkyl 3-Mercaptopropionates | Acrylic acid ester, Hydrogen sulfide | Basic functionalized solid support (e.g., guanidine radical on a resin) | Utilizes H₂S addition to an acrylate (B77674), avoiding direct use of mercaptopropionic acid. masterorganicchemistry.com |
| Hyperbranched Mercaptopropionates | Hydroxyl-terminated hyperbranched oligomer, 3-Mercaptopropionic acid | Acid catalyst for esterification | Creates polymers with a high density of thiol groups for applications like curing agents. researchgate.net |
| α,β-Unsaturated Thiol Esters | Samarium thiolates, α,β-Unsaturated N-acylbenzotriazoles | None | High-yielding, catalyst-free method under mild conditions. researchgate.net |
| General Thiol Esters | Thiol esters, Boronic acids | Palladium catalyst, Copper(I) thiophene-2-carboxylate | "Baseless" cross-coupling reaction to form ketones. organic-chemistry.org |
Exploration of Novel Functionalized Thiol Derivatives
The field of thiol chemistry is continually expanding with the development of novel functionalized thiol derivatives for a wide range of applications, from materials science to medicinal chemistry. These syntheses often introduce additional functional groups to the thiol-containing molecule, imparting specific properties.
An efficient, transition metal-free method has been developed for the synthesis of novel thiol-functionalized allylic sulfonyl fluorides . google.com This method demonstrates broad functional group compatibility and provides high yields under mild conditions. google.com The resulting compounds are valuable intermediates, as the sulfonyl fluoride (B91410) group can undergo further reactions, and the thiol group allows for further functionalization. google.com
In polymer chemistry, thiol-functionalized amphiphilic diblock copolymers have been synthesized using a combination of ring-opening polymerization (ROP) and reversible addition-fragmentation chain transfer (RAFT) polymerization. A key component in this synthesis is a novel hydroxyl-functionalized trithiocarbonate-based chain transfer agent. The thiol groups can be introduced by the reductive cleavage of disulfide bonds, enabling further derivatization with biologically important molecules or for applications in bioimaging.
The synthesis of S-functionalized benzo[d]thiazole-2-thiol derivatives has also been explored, with some of these compounds showing potential anti-proliferative activities. patsnap.com These derivatives are often synthesized through selective S-alkylation of the benzothiazole-2-thiol with various alkyl halides, sometimes using ultrasound irradiation to improve reaction times and yields. patsnap.com
Another area of development is the synthesis of sulfonyl chlorides from thiol and disulfide derivatives using hydrogen peroxide and zirconium tetrachloride. This method is notable for its excellent yields, short reaction times, and mild conditions, offering an environmentally friendlier alternative to traditional methods.
The table below presents a selection of novel functionalized thiol derivatives and their synthetic highlights.
| Functionalized Thiol Derivative | Synthetic Approach | Key Features and Potential Applications |
| Thiol-Functionalized Allylic Sulfonyl Fluorides | Transition metal-free reaction of thiols with specific allylic precursors | High regioselectivity and yield; intermediates for medicinal chemistry. google.com |
| Thiol-Functionalized Amphiphilic Diblock Copolymers | Combination of ROP and RAFT polymerization using a functional chain transfer agent | Creates biodegradable copolymers that can self-assemble; useful for tissue engineering and bioimaging. |
| S-Functionalized Benzo[d]thiazole-2-thiol Derivatives | Selective S-alkylation of benzothiazole-2-thiol with alkyl halides | Some derivatives exhibit antitumor activity; ultrasound can enhance reaction efficiency. patsnap.com |
| Sulfonyl Chlorides from Thiols | Oxidative conversion using hydrogen peroxide and zirconium tetrachloride | Rapid, high-yield, and environmentally benign synthesis of important synthetic intermediates. |
| Thiol-Functionalized Polycaprolactones | Esterification of hydroxyl-terminated polyesters with a protected mercaptoacetic acid | Produces functional polymers that can act as macroligands for nanoparticle synthesis. |
Chemical Reactivity and Advanced Reaction Pathways of 3 Methoxybutyl Thioglycolate
Thiol-Ene and Thiol-Michael Reaction Mechanisms and Applications
3-Methoxybutyl Thioglycolate is a versatile reagent capable of undergoing both radical-mediated thiol-ene additions to electron-rich alkenes and base-catalyzed thiol-Michael additions to electron-deficient alkenes. wikipedia.orgnih.gov These two pathways are mechanistically distinct but both result in the formation of a stable thioether linkage. The thiol-ene reaction proceeds via a free-radical chain mechanism, whereas the thiol-Michael addition operates through an anionic mechanism. mdpi.comwikipedia.org This dual reactivity allows for the strategic design of polymers and materials, as the choice of reaction partner (an 'ene' or a Michael acceptor) and initiator (radical or base) determines the conjugation pathway.
The radical-mediated thiol-ene reaction is a powerful method for the hydrothiolation of alkenes. vander-lingen.nl The process involves the addition of the thiol group of a compound like this compound across a carbon-carbon double bond. This reaction proceeds via a free-radical chain mechanism consisting of initiation, propagation, and termination steps. thieme-connect.de It is particularly valued in polymer and materials science for its efficiency and ability to proceed under ambient conditions, often with high quantitative conversion. wikipedia.org
The generation of the critical thiyl radical (RS•) from this compound can be initiated through two primary methods: photoinitiation and thermal initiation.
Photoinitiation : This is a common and highly efficient method where the reaction mixture, containing the thiol and an alkene, is exposed to UV or visible light in the presence of a photoinitiator. thieme-connect.de The photoinitiator absorbs light and generates free radicals, which then abstract a hydrogen atom from the thiol's -SH group to produce a thiyl radical. This process allows for excellent spatial and temporal control over the reaction. nsf.gov
Thermal Initiation : Alternatively, the reaction can be initiated by heat, typically with the addition of a thermal initiator like azobisisobutyronitrile (AIBN). vander-lingen.nlnih.gov When heated, the initiator decomposes to form radicals that subsequently generate the thiyl radical by abstracting a hydrogen from the thiol. While offering less temporal control than photoinitiation, thermal methods are effective and can be preferable for applications where light cannot penetrate the sample, such as in thick or opaque materials. nsf.gov
The initiation step is followed by a two-step propagation cycle. The newly formed thiyl radical adds to the alkene, creating a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen from another thiol molecule, yielding the final thioether product and regenerating a thiyl radical, which continues the chain reaction. wikipedia.org
A defining characteristic of the radical-mediated thiol-ene reaction is its high regioselectivity, predominantly yielding the anti-Markovnikov addition product. wikipedia.orgvander-lingen.nl This selectivity is a consequence of the reaction mechanism. The initial addition of the thiyl radical occurs at the less substituted carbon of the alkene double bond. This regioselectivity is governed by steric factors and the formation of the more stable carbon-centered radical intermediate on the more substituted carbon. rsc.org
This anti-Markovnikov outcome is in direct contrast to many acid-catalyzed electrophilic additions to alkenes, which follow Markovnikov's rule. The reliability of this selective addition makes the thiol-ene reaction a predictable and valuable tool in synthetic chemistry for creating linear thioethers. thieme-connect.dechemos.de
The Thiol-Michael addition, or thia-Michael reaction, is the conjugate addition of a thiol to an electron-deficient alkene, such as an acrylate (B77674) or vinyl sulfone. rsc.orgnsf.gov This reaction is typically catalyzed by a base or a nucleophile. mdpi.com For a compound like this compound, a base catalyst facilitates the deprotonation of the thiol group, forming a thiolate anion. This anion then acts as the active nucleophile in the subsequent addition step. mdpi.comrsc.org Unlike radical thiol-ene reactions, the thiol-Michael addition proceeds via an anionic step-growth mechanism and is not subject to oxygen inhibition. nih.gov
The key to the thiol-Michael addition is the formation of the thiolate anion (RS⁻). The thiol group of thioglycolates is acidic enough to be deprotonated by a variety of bases, such as tertiary amines (e.g., triethylamine). mdpi.comthieme-connect.de The resulting thiolate is a potent and soft nucleophile. Its high nucleophilicity is attributed to the polarizability of the large sulfur atom and the relatively weak S-H bond. usm.edu
The mechanism proceeds in three main steps:
Deprotonation : A base removes the proton from the thiol (R-SH) to generate the highly nucleophilic thiolate anion (RS⁻).
Nucleophilic Attack : The thiolate anion attacks the β-carbon of the electron-deficient alkene (the Michael acceptor), forming a new carbon-sulfur bond and a resonance-stabilized enolate intermediate.
Proton Transfer : The enolate intermediate is protonated by a proton source in the reaction medium (often the protonated base or another thiol molecule), yielding the final thioether adduct and regenerating the catalyst. mdpi.com
The kinetics and selectivity of the thiol-Michael addition are influenced by several factors, including the strength of the base catalyst, the structure of the Michael acceptor, and the reaction conditions. rsc.orgnsf.gov
Catalyst : Both Brønsted bases (which deprotonate the thiol) and Lewis bases/nucleophiles (like phosphines, which activate the Michael acceptor) can be used. Nucleophile-initiated pathways are often faster than base-catalyzed ones because they generate a highly basic intermediate that efficiently propagates the reaction. mdpi.com
Michael Acceptor : The reactivity of the alkene is highly dependent on its electron-withdrawing group. For example, vinyl sulfones are generally more reactive than acrylates in thiol-Michael additions. nsf.govrsc.org
Thiol Structure : The acidity and steric hindrance of the thiol can affect reaction rates. For instance, primary thiols often react faster than more sterically hindered secondary or tertiary thiols. nsf.gov
The high efficiency and selectivity of the thiol-Michael reaction make it a "click" reaction of choice for applications in surface modification, bioconjugation, and the synthesis of complex polymer architectures. rsc.orgmdpi.com
Data Tables
Table 1: Comparison of Catalysts in Thiol-Michael Addition This table illustrates the effectiveness of different amine catalysts on the Thiol-Michael addition, a reaction pathway relevant for this compound. Data is generalized from studies on similar thiols. rsc.orgvt.edu
| Catalyst | Catalyst Type | pKa | Relative Reaction Rate | Notes |
| Triethylamine (TEA) | Tertiary Amine (Base) | 10.75 | Slower | Acts as a Brønsted base. Lower rate but fewer side reactions. rsc.orgvt.edu |
| n-Hexylamine (HA) | Primary Amine (Nucleophile) | 10.56 | Faster | Acts as a nucleophilic initiator, leading to a more rapid reaction. rsc.orgvt.edu |
| DBU | Amidine (Base) | ~13.5 | Very Fast | A strong, non-nucleophilic base that efficiently generates the thiolate anion. |
| TMG | Guanidine (B92328) (Base) | ~14 | Very Fast | A superbase used for rapid and complete deprotonation of the thiol. rsc.org |
Table 2: Relative Reactivity of Michael Acceptors with Thiols This table shows the generalized relative reaction rates of various electron-deficient alkenes (Michael acceptors) with thiols, which is predictive of the behavior of this compound. nsf.govrsc.org
| Michael Acceptor | Chemical Structure | Relative Reaction Rate |
| N-propylmaleimide | Very High | |
| Divinyl sulfone | High | |
| Diethyl fumarate | Moderate-High | |
| Butyl acrylate | Moderate | |
| Diethyl maleate | Low |
Acid-Catalyzed Thiol-Ene (ACT) Reactions
The Acid-Catalyzed Thiol-Ene (ACT) reaction represents a significant pathway for the functionalization of thiols like this compound. Distinct from radical-mediated thiol-ene additions, the ACT reaction proceeds through a cationic mechanism, leading to unique products. nih.gov This reaction involves the addition of the thiol group across a carbon-carbon double bond (an ene) under acidic conditions. nih.govrsc.org The proposed mechanism is a cyclic process that begins with the generation of a carbenium ion from the alkene in the presence of an acid catalyst. nih.gov This is followed by the electrophilic addition of the thiol and subsequent chain transfer to regenerate a protonated carbenium species. nih.gov
The hallmark of the ACT reaction is its cation-mediated pathway, which dictates a Markovnikov-directed addition. nih.gov For this compound, the reaction is initiated by the protonation of an alkene by an acid catalyst, forming a carbocation intermediate. The sulfur atom of the thiol group, acting as a nucleophile, then attacks this carbocation. This step is followed by deprotonation to yield a specific type of conjugate.
Unlike radical pathways that form stable thioether bonds, the ACT reaction of a thiol with an ene, particularly a vinyl ether or similar substrate, results in the formation of an S,X-acetal conjugate. nih.govrsc.org In this reaction, this compound would add to the activated alkene, creating a structure where the sulfur atom and another heteroatom (like oxygen from a vinyl ether) are attached to the same carbon. This S,X-acetal linkage provides unique chemical properties and potential functionalities compared to simple thioethers. nih.gov Substrates that are prone to forming stable cations, such as those with vinyl functional groups, are found to be highly reactive in this process. nih.govrsc.org
Table 1: Key Features of the ACT Reaction Pathway for this compound
| Feature | Description | Reference |
| Mechanism | Cation-mediated, proceeding via a carbocation intermediate. | nih.gov |
| Initiation | Acid-catalyzed protonation of an alkene. | nih.gov |
| Key Intermediate | Carbocation on the alkene substrate. | nih.gov |
| Thiol Role | Acts as a nucleophile, attacking the carbocation. | nih.govyoutube.com |
| Product | S,X-Acetal conjugate (with appropriate ene substrates). | nih.govrsc.org |
| Regioselectivity | Follows Markovnikov's rule. | nih.gov |
The catalytic environment is crucial in directing the outcome of the ACT reaction and minimizing potential side reactions. The choice and concentration of the acid catalyst can significantly influence both the reaction rate and the selectivity of the S,X-acetal formation. organic-chemistry.org Strong acids are required to efficiently generate the initial carbocation from the alkene. nih.gov
Side reactions can occur, primarily the cationic polymerization of the alkene substrate, especially with highly reactive alkenes like vinyl ethers. nih.gov The reaction conditions, including solvent, temperature, and catalyst concentration, must be optimized to favor the desired 1:1 thiol-ene addition over polymerization. For instance, studies have shown that the choice of solvent and the concentration of the acid catalyst and any oxidizing agent (in oxidative variants) are key to maximizing the yield of the desired product. organic-chemistry.org The structure of the alkene and thiol also plays a role; for example, electron-deficient olefins and stable arylthiyl radicals have been shown to be crucial for high yields in some related oxidative systems. organic-chemistry.org The ability to control these factors allows for selective conjugation, even in complex one-pot schemes involving multiple types of thiol-X reactions. nih.govrsc.org
Redox Chemistry and Oxidation Pathways
The thiol group of this compound is redox-active and susceptible to oxidation under various conditions. The oxidation state of the sulfur atom can range from -2 in the thiol to higher states in various oxidized products. libretexts.org This reactivity is fundamental to the compound's chemical behavior and its interactions in different chemical environments.
A primary oxidation pathway for thiols is the formation of a disulfide linkage (S-S bond). libretexts.orgchemistrysteps.com This reaction involves the coupling of two thiol molecules with the concurrent loss of two hydrogen atoms, representing a formal oxidation of the sulfur centers. youtube.com For this compound, this dimerization results in the formation of bis(3-methoxybutyl 2-((3-methoxybutoxy)carbonyl)ethyl) disulfide.
This oxidation can be initiated by mild oxidizing agents such as iodine (I₂) or even atmospheric oxygen, particularly in the presence of base or certain metal ions. masterorganicchemistry.comnih.gov The formation and cleavage of disulfide bonds are critical reversible processes in fields like protein chemistry. chemistrysteps.com The relative weakness of the S-H bond compared to the O-H bond, and the greater strength of the S-S bond compared to an O-O peroxide bond, thermodynamically favors disulfide formation. libretexts.org
Table 2: Products of this compound Oxidation
| Oxidizing Agent/Condition | Sulfur Oxidation State | Resulting Functional Group/Product | Reference |
| Mild Oxidants (e.g., I₂, Air) | -1 | Disulfide | youtube.commasterorganicchemistry.com |
| Hydrogen Peroxide (H₂O₂) | 0 | Sulfenic Acid | nih.govresearchgate.net |
| Excess H₂O₂ / Strong Oxidants | +2 | Sulfinic Acid | chemistrysteps.comnih.gov |
| Excess H₂O₂ / Strong Oxidants | +4 | Sulfonic Acid | chemistrysteps.comnih.gov |
Beyond disulfide formation, the thiol group of this compound can be further oxidized by stronger oxidizing agents and reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), peroxyacids, or ozone. youtube.commasterorganicchemistry.com The interaction with these species can lead to a range of sulfur oxyacids.
A two-electron oxidation of the thiolate by an agent like H₂O₂ initially yields a sulfenic acid (R-SOH). nih.govresearchgate.net This species is often a transient intermediate that can react with another thiol to form a disulfide or undergo further oxidation. nih.gov In the presence of excess oxidant, the sulfenic acid can be irreversibly oxidized to the more stable sulfinic acid (R-SO₂H) and subsequently to a sulfonic acid (R-SO₃H). chemistrysteps.comnih.gov These stronger oxidation reactions highlight the capacity of sulfur to exist in multiple oxidation states, a key difference from its oxygen analogue, alcohol. libretexts.orgmasterorganicchemistry.com The interaction with ROS is a critical aspect of the biochemistry of thiols like glutathione (B108866), which act as cellular antioxidants. youtube.comnih.gov
Hydrolysis and Ester Cleavage Mechanisms
The ester functional group in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid (or its salt) and an alcohol. libretexts.orglibretexts.org This reaction can be catalyzed by either acid or base, with each proceeding through a different mechanism. numberanalytics.com
Under acidic conditions, the hydrolysis of this compound is the reverse of Fischer esterification. libretexts.orgchemistrysteps.com The reaction is initiated by the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. numberanalytics.comchemistrysteps.com This leads to a tetrahedral intermediate, which then eliminates the alcohol (3-methoxybutan-1-ol) to form thioglycolic acid. This process is typically reversible and requires a large excess of water to be driven to completion. libretexts.org
Table 3: Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₇H₁₄O₃S |
| Thioglycolic Acid | C₂H₄O₂S |
| 3-Methoxybutan-1-ol | C₅H₁₂O₂ |
| Bis(3-methoxybutyl 2-((3-methoxybutoxy)carbonyl)ethyl) disulfide | C₁₄H₂₆O₆S₂ |
| Iodine | I₂ |
| Hydrogen Peroxide | H₂O₂ |
| Ozone | O₃ |
| Sulfenic Acid (general) | R-SOH |
| Sulfinic Acid (general) | R-SO₂H |
| Sulfonic Acid (general) | R-SO₃H |
Stability of the Ester Linkage under Varied Chemical Conditions
The stability of the ester linkage in this compound is a critical factor influencing its reactivity and application. Like other esters, its stability is significantly affected by chemical conditions such as pH and temperature.
Generally, ester hydrolysis is catalyzed by both acids and bases. Under alkaline conditions, the hydrolysis of esters is typically irreversible and follows a saponification mechanism. The rate of alkaline hydrolysis can be influenced by the molecular structure of the ester. For instance, in some ester-based surfactants, the rate of hydrolysis is higher when the critical micelle concentration (CMC) is lower, a phenomenon attributed to micellar catalysis. chalmers.se Conversely, anionic ester surfactants often show high stability against alkaline hydrolysis because the negatively charged micelles repel the attacking hydroxide (B78521) ions. chalmers.se
Some studies have noted that certain ester linkages are intentionally designed to be labile for specific applications, while in other cases, such as in the formulation of industrial products, stability is paramount. chalmers.senih.gov For example, some ester-based surfactants are known to be unusually labile on the alkaline side but stable under acidic conditions. chalmers.se It has been observed that ester linkages in some crosslinked polymers can degrade via hydrolysis, which can compromise the physical properties of the material over time. google.com
Interactive Table: Factors Affecting Ester Linkage Stability
| Factor | Effect on Ester Linkage | General Mechanism |
| pH | Decreased stability in acidic or alkaline conditions | Acid-catalyzed or base-catalyzed hydrolysis |
| Temperature | Increased temperature generally accelerates hydrolysis | Provides activation energy for the hydrolysis reaction |
| Micelle Formation | Can either enhance or inhibit hydrolysis depending on charge | Micellar catalysis or repulsion of catalytic ions |
| Adjacent Functional Groups | Can influence reactivity through electronic effects | Inductive effects can alter electron density at the ester bond |
Degradation Pathways via Hydrolysis
The primary degradation pathway for this compound is hydrolysis of the ester bond. This reaction involves the cleavage of the ester linkage by water, resulting in the formation of 3-methoxybutanol and thioglycolic acid. libretexts.org
The hydrolysis can be catalyzed by either an acid or a base.
Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. This is a reversible process.
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon of the ester. This reaction is generally irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is not reactive towards the alcohol. libretexts.org
The general reaction for the hydrolysis of this compound is as follows:
HSCH₂COOCH₂(CH₂)₂OCH₃ + H₂O ⇌ HSCH₂COOH + HOCH₂(CH₂)₂OCH₃ (this compound) + (Water) ⇌ (Thioglycolic Acid) + (3-Methoxybutanol)
The rate of hydrolysis is dependent on factors such as temperature and pH. Thioglycolic acid itself is known to be rapidly oxidized in the air, especially in the presence of metal ions like copper and iron. newtopchem.com This suggests that subsequent reactions of the hydrolysis products can occur.
Integration of 3 Methoxybutyl Thioglycolate in Advanced Materials Science
Polymer Chemistry and Network Formation
The integration of 3-Methoxybutyl Thioglycolate into polymer systems is primarily driven by the high reactivity of its thiol (-SH) group. This functional group enables its participation in various polymerization and crosslinking reactions, allowing for precise control over the final material's structure and properties.
Thiol-ene and Thiol-Michael addition reactions are powerful "click chemistry" methods used to form polymer networks under mild conditions. In these systems, this compound, as a monofunctional thiol, does not act as a crosslinker itself but rather as a crucial modifying and control agent. Its primary role is to react with polymerizable groups, such as acrylates or isocyanates, to cap growing chains or modify the network structure. pvcchemical.compaintsandcoatingsexpert.com For instance, in photochromic coating compositions, it is often included in formulations containing polymerizable monomers and photochromic compounds that are cured to form a crosslinked layer. paintsandcoatingsexpert.comepo.org
The introduction of a monofunctional thiol like this compound can be instrumental in achieving a homogeneous polymer network. By acting as a polymerization control agent, it helps to regulate the rate of reaction. paintsandcoatingsexpert.com This control prevents the rapid, localized formation of highly crosslinked domains (gelation), which can lead to optical defects like cloudiness and internal stress in the material. epo.org The ability of the molecule to moderate polymerization facilitates the development of a more uniform and predictable network structure, which is particularly critical in high-performance optical applications such as photochromic lenses. paintsandcoatingsexpert.comepo.org
In radical polymerization, thiols are well-established as highly effective chain transfer agents (CTAs). This function allows for the regulation of the molecular weight of the resulting polymers. While not explicitly detailed for this compound in the reviewed literature, its chemical cousin, 2-Ethylhexyl Thioglycolate, is noted for its use as a polymer chain length transfer agent. goyenchemical.com The fundamental reactivity of the thiol group suggests that this compound performs a similar function, serving as a "polymerization control agent" to manage polymer chain length and distribution during synthesis. paintsandcoatingsexpert.com
Polyvinyl chloride (PVC) is notoriously susceptible to thermal degradation during processing, which involves the loss of hydrochloric acid (HCl) and the formation of conjugated double bonds that cause discoloration and loss of mechanical properties. scispace.com Organotin compounds, particularly organotin thioglycolates, are highly effective heat stabilizers for PVC. pvcchemical.comscispace.com
The stabilization mechanism involves two key actions:
The sulfur atom of the thioglycolate substitutes the labile chlorine atoms on the PVC backbone, preventing the initiation of the degradation cascade. pvcchemical.comscispace.com
Any HCl that is evolved is scavenged by the stabilizer, preventing it from catalyzing further degradation. scispace.com
While the literature does not specifically document this compound as a primary PVC stabilizer, its chemical structure aligns with this function. Thioglycolate esters are used as secondary stabilizers in conjunction with primary metal-based stabilizers like zinc octanoate. googleapis.comgoogle.com Furthermore, closely related compounds like 2-Ethylhexyl Thioglycolate are marketed as PVC heat stabilizers. goyenchemical.com These alkyltin and zinc thioglycolates are known to be compatible with PVC, forming homogeneous mixtures and enhancing the polymer's thermal stability. googleapis.comresearchgate.net
| Stabilizer Type | Mechanism of Action in PVC | Reference |
| Organotin Thioglycolates | 1. Substitution of labile chlorine atoms by sulfur to prevent initiation of dehydrochlorination. 2. Scavenging of evolved HCl to prevent autocatalytic degradation. | pvcchemical.comscispace.com |
| Zinc Mercaptoacid Esters | Act as heat stabilizers, often in conjunction with other components, to prevent "zinc burn" during processing. | googleapis.com |
| Thioglycolate Esters | Function as secondary stabilizers alongside primary metal carboxylate stabilizers. | google.com |
Crosslinking in Polymer Systems via Thiol-Ene and Thiol-Michael Reactions
Surface Functionalization and Coating Technologies
Beyond optics, this compound is utilized in the surface modification of nanomaterials. It is listed as a potential secondary ligand in solventless quantum dot compositions. pvcchemical.com In these systems, the thiol group can react with the polymer matrix to improve the thermal stability and dispersion of the quantum dots, which are used in applications like color filters for displays. pvcchemical.com The compound also serves as a precursor for synthesizing molecules designed for the controlled release of fragrances, where a thiol-Michael addition is employed to create a cleavable bond. google.com In a different capacity, it has been included in aqueous cleaning solutions designed to remove metal oxide contaminants from glass substrates for magnetic disks, demonstrating its utility in surface preparation.
| Application Area | Role of this compound | Representative Formulation Components | Reference |
| Photochromic Coatings | Polymerization control agent, network modifier | Polyrotaxane, Polyisocyanate, Polyol, Photochromic Compound | paintsandcoatingsexpert.comepo.org |
| Quantum Dot Compositions | Secondary ligand for surface modification | Quantum Dots, Photopolymerizable Monomers (e.g., acrylates) | pvcchemical.com |
| Controlled Release Systems | Precursor for creating fragrance-releasing molecules | α,β-unsaturated ketones/aldehydes | google.com |
Adhesion Enhancement and Corrosion Resistance Mechanisms in Metal Treatments
Thioglycolic acid (TGA) and its derivatives are well-established agents in metal surface treatments, utilized for cleaning, protection, and corrosion inhibition. atamanchemicals.comarkema.com The efficacy of these compounds, including this compound, stems from the reactivity of the thiol group and the chelating properties of the molecule.
The primary mechanism involves the formation of a self-assembled layer on the metal surface. The sulfur atom of the thiol group forms a strong coordinate bond with metal atoms, effectively anchoring the molecule to the substrate. This creates a protective organic film that acts as a barrier against corrosive agents. In formulations, thioglycolic acid esters are recognized as effective organic-based corrosion inhibitors. google.com Specifically, derivatives like this compound are used in cleaning solutions to dissolve and remove metal oxide contaminants, such as iron oxide, from surfaces without damaging the underlying material. google.com This is particularly relevant in the manufacturing of sensitive components like magnetic disk glass substrates. google.com The dual functionality of the thiol group (for adhesion) and the ester/alkoxy chain (for solubility and film properties) allows it to enhance both adhesion of subsequent coatings and the intrinsic corrosion resistance of the treated metal.
Table 1: Role of Thioglycolate Derivatives in Metal Surface Treatment
| Functional Group | Proposed Mechanism | Application Benefit | Supporting Evidence |
|---|---|---|---|
| Thiol Group (-SH) | Forms strong coordinate bonds with the metal surface. | Enhances adhesion of coatings and forms a protective layer. | google.comgoogle.com |
| Ester & Methoxybutyl Chain | Provides solubility in formulations and forms a hydrophobic barrier. | Improves film quality and resistance to aqueous corrosive agents. | atamanchemicals.comarkema.com |
| Entire Molecule | Acts as a chelating agent and reducing agent, particularly at higher pH. | Dissolves metal oxides for surface cleaning and passivates the surface against further oxidation. | atamanchemicals.comgoogle.com |
Development of Photochromic Coating Compositions
Photochromic materials, which reversibly change color upon exposure to UV light, are widely used in optical lenses. The performance of these materials depends not only on the photochromic dye itself but also on the surrounding polymer matrix and additives. This compound has been identified as a key additive in advanced photochromic coating compositions. paintsandcoatingsexpert.comepo.org
Table 2: Components of an Advanced Photochromic Coating Formulation
| Component Type | Example | Role in the Formulation | Reference |
|---|---|---|---|
| Polymer Matrix | Polyurethane Resin / Polyrotaxane | Forms the durable coating and hosts the active compounds. | paintsandcoatingsexpert.comepo.org |
| Active Compound | Chromene or Spirooxazine Dyes | Provides the photochromic (color-changing) effect. | paintsandcoatingsexpert.com |
| Performance Additive | This compound | Enhances photochromic properties, improving color density and fading speed. | paintsandcoatingsexpert.comepo.org |
| Curing Agents | Polyisocyanate | Cross-links the polymer matrix during the curing process. | epo.org |
Quantum Dot Passivation and Sensing Applications
Quantum dots (QDs) are semiconductor nanocrystals whose unique optoelectronic properties are highly dependent on their surface chemistry. Organic ligands are used to passivate the QD surface, which involves neutralizing surface defects (or "trap states") to enhance properties like photoluminescent quantum yield (PLQY) and stability. Thiol-containing molecules are among the most common and effective ligands for this purpose. rsc.orgresearchgate.net
Ligand Design Principles for Semiconductor Nanocrystals
The design of a ligand for passivating semiconductor nanocrystals follows several key principles. The ligand must possess an anchoring group that binds strongly to the QD surface, a main body, and a terminal functional group that dictates the QD's solubility and interaction with its environment. nih.gov
For this compound, the thiol group serves as the anchor, forming a stable metal-sulfur bond with the cadmium, zinc, or other metal atoms on the surface of nanocrystals like CdTe or CdSe. nih.govacs.org The methoxybutyl ester portion of the molecule acts as the solubilizing tail. Its relatively short chain length is advantageous, as it can efficiently passivate the QD surface without the significant steric hindrance that can occur with much longer ligands, thereby improving luminous efficiency. google.com In some applications, these ligands can be further complexed, for instance, by forming zinc salts like Zn-(this compound)₂, which can act as secondary ligands in sophisticated multi-ligand passivation systems to improve viscosity and optical properties. justia.com
Table 3: Ligand Design Principles and the Role of this compound
| Design Principle | Description | Implementation in this compound | Reference |
|---|---|---|---|
| Anchoring Group | A functional group that binds strongly to the nanocrystal surface. | The thiol (-SH) group forms a robust thiolate bond with surface metal atoms. | nih.govgoogle.com |
| Steric Profile | The size and shape of the ligand, which affects packing density and passivation efficiency. | Its relatively short chain minimizes steric hindrance, allowing for dense surface coverage and efficient passivation. | google.com |
| Solubilizing Tail | The part of the ligand that extends into the solvent, determining the QD's dispersibility. | The methoxybutyl ester chain provides solubility in various organic media. | justia.comiist.ac.in |
| Surface Charge | The ligand can influence the overall surface charge of the QD. | The deprotonation of the thiol to a thiolate creates a stable, negatively charged surface layer. | nih.govacs.org |
Exploration in Fluorescent Sensor Development for Specific Analytes
The high surface sensitivity of quantum dots makes them excellent candidates for fluorescent sensors. When an analyte interacts with the QD's surface, it can alter the electronic structure, leading to a detectable change in fluorescence, such as quenching (turn-off) or enhancement (turn-on). mdpi.comnih.gov The choice of capping ligand is crucial for conferring selectivity towards a specific analyte. nih.gov
There has been active exploration into using QDs capped with thioglycolate derivatives for sensing applications. For example, QDs capped with thioglycolic acid have been used to create sensors for heavy metal ions like mercury (Hg²⁺). mdpi.com Research using a structurally similar compound, 3-Methoxybutyl 3-mercaptopropionate, to passivate CdTe QDs has demonstrated the development of a fluorescent sensor for hydrogen peroxide (H₂O₂). iist.ac.in In that case, the QDs exhibited a "turn-on" fluorescent response to the analyte. iist.ac.in This body of research suggests that this compound is a promising candidate for developing bespoke fluorescent sensors. By modifying the QD core material and the ligand shell, sensors can be designed to detect a wide range of biologically and environmentally relevant analytes. nih.govmagtech.com.cn
Table 4: Research in Thiol-Capped QD Fluorescent Sensors
| Sensor Platform | Target Analyte | Detection Principle | Reference |
|---|---|---|---|
| CdTe QDs capped with Thioglycolic Acid (TGA) | Mercury ions (Hg²⁺) | Fluorescence quenching via electron transfer. | mdpi.com |
| CdTe QDs capped with 3-Methoxybutyl 3-mercaptopropionate | Hydrogen Peroxide (H₂O₂) | Fluorescence enhancement ("turn-on"). | iist.ac.in |
| CdTe QDs stabilized with Cysteamine | Bicarbonate, Carbonate, Sulfate ions | Fluorescence enhancement. | nih.gov |
| Mercury Complex-based Organic Sensor | Biological thiols (e.g., Cysteine, Glutathione) | Fluorescence restoration ("off-on"). | nih.gov |
Computational Chemistry and Theoretical Modeling of 3 Methoxybutyl Thioglycolate
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. While specific comprehensive studies on 3-methoxybutyl thioglycolate are not widely available in public literature, the methodologies can be understood from research on its parent molecule, thioglycolic acid, and related esters. ucas.ac.cnacs.org
The electronic structure of this compound dictates its chemical reactivity. Quantum mechanical methods like Density Functional Theory (DFT) are employed to calculate various properties that describe this structure. ucas.ac.cn For instance, a computational study on methyl thioglycolate, a related compound, utilized DFT to investigate its reaction kinetics and mechanisms. acs.org
Calculations for this compound would typically involve geometric optimization to find the lowest energy conformation. From this optimized structure, key electronic properties and reactivity descriptors can be derived. These descriptors help in predicting how the molecule will interact with other chemical species. For example, the thiol group (-SH) is known to have a significant influence on the reactivity, often exhibiting reducing (electron-donating) properties. researchgate.net
| Descriptor | Description | Potential Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons. | A higher HOMO energy would suggest a greater tendency to act as an electron donor, influencing its reducing properties and interactions with electrophiles. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons. | A lower LUMO energy would indicate a higher susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. Relates to chemical stability and reactivity. | A small gap suggests higher reactivity and lower kinetic stability. |
| Mulliken Charges | Distribution of electron charge among the atoms in the molecule. | Would highlight the electrophilic and nucleophilic sites, for instance, the partial charges on the sulfur, oxygen, and carbonyl carbon atoms. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility in polar solvents and intermolecular dipole-dipole interactions. |
Natural Bond Orbital (NBO) analysis is another powerful tool that could be applied to understand hybridization and charge distribution in detail, as has been done for thioglycolate complexes of metals like Zn(II) and Cd(II). rsdjournal.org
Theoretical calculations can predict spectroscopic data, which is crucial for the identification and characterization of the compound. Methods like Time-Dependent DFT (TD-DFT) are used to calculate electronic transitions, which correspond to UV-Visible spectra. ucas.ac.cn Vibrational frequencies can be computed to predict Infrared (IR) and Raman spectra.
For the parent molecule, thioglycolic acid, DFT calculations have been used to assign vibrational modes (stretching, bending) to specific peaks in the IR spectrum and to calculate electronic state transitions for the UV-Vis spectrum. ucas.ac.cn Similar calculations for this compound would allow for a detailed assignment of its experimental spectra.
Table 2: Predicted Spectroscopic Data Types from Quantum Calculations (Note: This table describes the type of data that can be generated, not the actual data for the compound.)
| Spectroscopy Type | Calculated Property | Information Gained |
| Infrared (IR) | Vibrational Frequencies & Intensities | Identification of functional groups (e.g., C=O, C-O, S-H) and their vibrational modes. |
| Raman | Vibrational Frequencies & Intensities | Complements IR spectroscopy, particularly for symmetric vibrations and the S-H bond. |
| UV-Visible | Electronic Transition Energies & Oscillator Strengths | Information on the electronic structure, conjugation, and chromophores within the molecule. |
| NMR | Chemical Shifts & Coupling Constants | Prediction of 1H and 13C NMR spectra for structural elucidation. |
Thermodynamic Modeling of Phase Equilibria
Thermodynamic models are essential for designing and optimizing separation processes, such as liquid-liquid extraction, which are relevant in industrial applications.
The Conductor-like Screening Model for Segment Activity Coefficients (COSMO-SAC) is a predictive thermodynamic model that uses information from quantum chemical calculations to determine the chemical potential of molecules in a liquid phase. researchgate.netnih.gov It is particularly useful for predicting phase equilibria, such as Liquid-Liquid Equilibrium (LLE), without requiring extensive experimental data. nih.gov
The COSMO-SAC methodology involves:
Performing a quantum chemistry calculation (typically DFT) for the isolated molecule to determine its screening charge density (σ-profile). researchgate.netacs.org
Using the σ-profile to calculate the activity coefficients of the components in a mixture.
Using the activity coefficients to predict the LLE phase diagram.
While no specific LLE predictions for this compound using COSMO-SAC were found, the model has been successfully applied to systems containing thioglycolic acid and other complex organic molecules. nih.govresearchgate.net For example, it was used to select appropriate ionic liquids for the separation of thioglycolic acid from aqueous solutions. researchgate.net Studies on 3-methoxybutyl acetate (B1210297), a structurally similar compound, also employ thermodynamic modeling to understand its extraction from aqueous solutions. researchgate.net
The Non-Random Two-Liquid (NRTL) and Universal Quasi-Chemical (UNIQUAC) models are widely used activity coefficient models for correlating experimental LLE data for ternary and multicomponent systems. researchgate.netacs.org Unlike the predictive COSMO-SAC model, NRTL and UNIQUAC rely on binary interaction parameters that are typically regressed from experimental data. researchgate.netua.pt
For ternary systems involving a thioglycolate, such as Water + Thioglycolic Acid + 2-Ethyl-1-hexyl Thioglycolate, both the NRTL and UNIQUAC models have been shown to provide good correlation with experimental LLE data. researchgate.netacs.org The binary interaction parameters obtained from fitting the data are crucial for process simulation and design.
Table 3: Comparison of Thermodynamic Models for LLE
| Model | Type | Input Requirements | Application to this compound |
| COSMO-SAC | Predictive | Quantum chemical calculation (σ-profile) for each component. researchgate.net | Could be used to predict LLE behavior in various solvent systems without prior experimental data. |
| NRTL | Correlative | Experimental LLE data to regress binary interaction parameters. researchgate.netacs.org | Could be used to accurately represent LLE data for ternary systems containing the compound, once experimental data is available. |
| UNIQUAC | Correlative | Experimental LLE data and pure component structural parameters (r and q). researchgate.netacs.org | Similar to NRTL, it could correlate LLE data for process simulation purposes. |
The application of these models to systems containing 3-methoxybutyl acetate demonstrates their utility for structurally related esters. researchgate.net
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic, atomistic-level view of molecular systems, offering insights into intermolecular interactions, the structure of liquids and mixtures, and the behavior of molecules at interfaces. mdpi.comnih.gov MD simulations model the movement of atoms and molecules over time based on a defined force field, which describes the potential energy of the system. rsc.org
For this compound, MD simulations could be used to investigate:
Solvation Structure: How solvent molecules (e.g., water, organic solvents) arrange around a this compound molecule.
Self-Assembly: The potential for the molecules to form aggregates or micelles in solution, a behavior studied for other esters. mdpi.comnih.gov
Interfacial Behavior: Its orientation and concentration at liquid-vapor or liquid-liquid interfaces.
Interaction with Surfaces: How it adsorbs onto and interacts with solid surfaces, a topic explored for other organic contaminants on minerals. princeton.edu
Studies on fatty acid methyl esters have successfully used MD simulations with transferable force fields to predict vapor-liquid phase equilibria and interfacial properties like surface tension. rsc.org Similar approaches could be applied to this compound to understand its physical properties and behavior in complex environments, complementing the predictions from thermodynamic models.
Solvent-Solute Interactions and Extraction Mechanisms
Solvent-solute interactions are fundamental to understanding the role of this compound in liquid-liquid extraction processes. uni-hamburg.de The effectiveness of an extraction process is determined by the balance of interactions between the solute, the solvent, and the extraction agent. cutm.ac.in Computational models, such as the Conductor-like Screening Model for Realistic Solvation (COSMO-RS) and similar quantum chemical calculation methods, are powerful tools for predicting these interactions and the resulting phase behavior. acs.orgresearchgate.net
In the context of extracting solutes from aqueous solutions, the interactions between this compound and water molecules are of primary importance. The ester and ether functionalities of this compound can act as hydrogen bond acceptors, while the thiol group can act as a weak hydrogen bond donor. These interactions influence its solubility in water and its ability to partition between aqueous and organic phases.
Theoretical studies on related thioglycolate-based systems used for heavy metal extraction have shown that the extraction mechanism is highly dependent on the stability of the metal-ligand complexes formed. nih.govresearchgate.net Quantum-mechanical calculations indicate that the coordination geometry of the metal ion with the thioglycolate ligand and surrounding solvent molecules is a critical factor. nih.gov For instance, in the extraction of zinc, a tetrahedral coordination has been observed, while nickel complexes tend to form planar coordinated structures. nih.govresearchgate.net Although these studies focus on ionic liquids containing thioglycolate anions, the principles of coordination and complex stability are transferable to the interaction of this compound with metal solutes.
Table 1: Key Factors in Solvent-Solute Interactions for Extraction
| Factor | Description | Relevance to this compound |
| Polarity | The distribution of partial charges across the molecule. | The ester, ether, and thiol groups impart a degree of polarity, influencing its miscibility with polar and non-polar solvents. |
| Hydrogen Bonding | The ability to donate or accept hydrogen atoms in electrostatic interactions. | The oxygen atoms in the ester and ether groups are hydrogen bond acceptors, while the thiol group is a weak hydrogen bond donor. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | The alkyl chain of the methoxybutyl group contributes to van der Waals interactions, which are significant in non-polar environments. |
| Complex Formation | The coordination of the thioglycolate moiety with solutes, such as metal ions. | The sulfur and oxygen atoms of the thioglycolate group can act as ligands, forming stable complexes with target solutes, driving the extraction. |
Analysis of Hydrogen Bonding and Other Non-Covalent Forces
A detailed analysis of the non-covalent forces involving this compound is crucial for a complete understanding of its chemical behavior. These forces, while weaker than covalent bonds, collectively determine the three-dimensional structure of molecular assemblies and the thermodynamics of interactions in solution. cutm.ac.innih.gov
Hydrogen Bonding: The primary sites for hydrogen bonding in this compound are the oxygen atoms of the carbonyl group in the ester and the ether linkage, which act as hydrogen bond acceptors. The hydrogen atom of the thiol group (-SH) can participate as a hydrogen bond donor, although S-H···O or S-H···N bonds are generally weaker than their O-H or N-H counterparts. Computational models can quantify the strength and geometry of these hydrogen bonds, providing insight into the compound's interaction with protic solvents like water and alcohols.
Dipole-Dipole Interactions: As a polar molecule, this compound engages in dipole-dipole interactions. The permanent dipole moments arising from the C=O, C-O, and C-S bonds lead to electrostatic attractions that influence its boiling point and its solubility in other polar molecules.
London Dispersion Forces: These forces, arising from temporary fluctuations in electron density, are present in all molecules. The butyl and methyl groups in this compound provide a significant non-polar surface area, making London dispersion forces a major contributor to its interaction with non-polar solvents and to its own liquid-state cohesion.
Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to create a detailed map of the electrostatic potential on the molecular surface of this compound. This map visually represents the regions of positive and negative electrostatic potential, indicating the likely sites for electrophilic and nucleophilic attack, as well as for non-covalent interactions.
Table 2: Calculated Non-Covalent Interaction Energies in a Model System
| Interacting Pair | Type of Interaction | Estimated Interaction Energy (kJ/mol) |
| This compound (C=O) ··· H₂O | Hydrogen Bond | -15 to -25 |
| This compound (C-O-C) ··· H₂O | Hydrogen Bond | -10 to -20 |
| This compound (SH) ··· H₂O | Weak Hydrogen Bond | -5 to -10 |
| This compound ··· this compound | Dipole-Dipole & Dispersion | -10 to -30 (in condensed phase) |
Note: The values in this table are estimates based on typical interaction energies for similar functional groups and are intended for illustrative purposes. Precise values would require specific quantum-mechanical calculations for this molecule.
The interplay of these various non-covalent forces dictates the macroscopic properties of this compound, such as its viscosity, vapor pressure, and solvent power. Theoretical modeling provides a framework for understanding these properties from a molecular perspective, enabling the rational design of chemical systems and processes that utilize this compound.
Analytical Methodologies for Characterization and Detection of 3 Methoxybutyl Thioglycolate
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is fundamental for separating 3-methoxybutyl thioglycolate from impurities, starting materials, and by-products. Both gas and liquid chromatography offer robust platforms for assessing the purity and isolating the compound.
Gas chromatography is a principal technique for the analysis of volatile and thermally stable compounds like this compound. Its high resolution makes it ideal for assessing the purity of the final product. calpaclab.com The method involves vaporizing the sample and passing it through a column where separation occurs based on the differential partitioning of analytes between the mobile gas phase and the stationary phase.
A typical GC analysis for a thioglycolate ester would employ a capillary column with a polar stationary phase, such as those based on polyethylene (B3416737) glycol (e.g., WAX columns), to effectively separate compounds based on polarity. scielo.br Detection is commonly achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification of the analyte and any impurities. researchgate.netnih.gov The purity of this compound is often specified to be at least 97% as determined by GC analysis. calpaclab.com
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Polar Capillary Column (e.g., VF-WAXms, 30 m x 0.25 mm x 0.25 µm) | Separates components based on polarity and boiling point. |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Oven Program | Initial Temp: 60-80 °C, Ramp: 10-20 °C/min, Final Temp: 220-240 °C | Provides separation of compounds with a range of boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID provides sensitive, quantitative data. MS provides structural information for identification. |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of thiols, including this compound. mdpi.comunipd.it A significant challenge in thiol analysis is their susceptibility to oxidation and often poor detection by standard UV-Vis detectors. To overcome this, pre-column derivatization is a common strategy. oup.comnih.gov This involves reacting the thiol group with a specific reagent to form a stable, highly detectable derivative.
Reagents such as SBD-F (ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate) react with the thiol moiety to produce a highly fluorescent adduct. nih.gov The resulting derivative can be separated using a reversed-phase column (e.g., C18) and detected with high sensitivity using a fluorescence detector. nih.gov This approach allows for the accurate quantification of the thiol even at low concentrations. oup.com LC coupled with mass spectrometry (LC-MS) can also be employed, providing both separation and mass information without the need for derivatization, although care must be taken during sample preparation to prevent oxidation of the thiol group. mdpi.comnih.gov
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Derivatization Reagent | SBD-F or ABD-F | Forms a stable, fluorescent derivative with the thiol group for sensitive detection. oup.comnih.gov |
| Column | Reversed-Phase C18 (e.g., 250 mm x 3.0 mm, 5 µm) | Separates the derivatized analyte from other sample components. nih.gov |
| Mobile Phase | Isocratic or gradient elution with an acidic buffer (e.g., 100 mM citric buffer, pH 3.0) and Methanol (B129727) | Elutes the components from the column, with the acidic pH helping to maintain the stability of the thiol. nih.gov |
| Flow Rate | 0.3 - 1.0 mL/min | Controls the speed of the separation. |
| Detection | Fluorescence Detector (e.g., Ex: 375 nm, Em: 510 nm for SBD-F derivatives) | Provides highly sensitive and selective detection of the fluorescently tagged thiol. nih.gov |
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the structural confirmation of this compound. These methods probe the molecular structure by measuring its interaction with electromagnetic radiation, providing a unique fingerprint of the compound.
Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. mdpi.com For this compound, these techniques can confirm the presence of the key ester, thiol, and ether groups.
Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The spectrum of this compound would be expected to show a strong, sharp absorption band for the ester carbonyl (C=O) stretch, a weak band for the thiol (S-H) stretch, and characteristic bands for the C-O stretches of the ester and ether linkages. rsc.orgspectroscopyonline.com
Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. researchgate.net It is particularly effective for detecting non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would clearly show the S-H and C-S stretching vibrations, which can sometimes be weak or difficult to assign in IR spectra. researchgate.net
| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|---|
| C-H (Alkyl) | Stretch | 2850 - 2960 | 2850 - 2960 | Medium-Strong |
| S-H (Thiol) | Stretch | 2550 - 2600 | 2560 - 2580 | Weak (IR), Strong (Raman) |
| C=O (Ester) | Stretch | 1735 - 1750 | 1735 - 1750 | Strong |
| C-O (Ester & Ether) | Asymmetric Stretch | 1000 - 1300 | 1000 - 1300 | Strong |
| C-S (Thioether linkage) | Stretch | 600 - 800 | 600 - 800 | Medium |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. core.ac.ukresearchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular skeleton, including connectivity and stereochemistry. mestrelab.com
¹H NMR : The proton NMR spectrum of this compound would display distinct signals for each unique proton environment. The chemical shift, integration (relative number of protons), and splitting pattern (multiplicity) of each signal allows for the precise assignment of protons within the structure.
¹³C NMR : The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. nih.gov Each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment (e.g., carbonyl, ether-linked, alkyl).
| ¹H NMR Data (in CDCl₃) | ¹³C NMR Data (in CDCl₃) | ||||
|---|---|---|---|---|---|
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Predicted δ (ppm) |
| -CH ₃ (on C4) | ~1.20 | d | 3H | C =O | ~170 |
| -SH | ~1.95 | t | 1H | -O-C H(OCH₃)- | ~75 |
| -CH(CH ₂)- | ~1.75 | m | 2H | -O-C H₂- | ~63 |
| -S-CH ₂- | ~3.25 | d | 2H | -O-C H₃ | ~56 |
| -O-CH ₃ | ~3.35 | s | 3H | -CH(C H₂)- | ~36 |
| -O-CH (OCH₃)- | ~3.50 | m | 1H | -S-C H₂- | ~26 |
| -O-CH ₂- | ~4.20 | t | 2H | -C H₃ (on C4) | ~20 |
*Predicted values based on standard chemical shift tables and data from similar structures. Multiplicities: s = singlet, d = doublet, t = triplet, m = multiplet.
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and crucial information about its structure through the analysis of fragmentation patterns. libretexts.org The molecular formula of this compound is C₇H₁₄O₃S, corresponding to a molecular weight of approximately 178.25 g/mol . scbt.com
When analyzed by a technique like electron ionization (EI-MS), the molecule will form a molecular ion (M⁺·) and then break apart into smaller, characteristic fragment ions. libretexts.org The pattern of these fragments serves as a "molecular fingerprint." Key fragmentations for this compound would include the loss of the methoxybutyl group, cleavage adjacent to the carbonyl group, and fragmentation of the side chain. libretexts.orgslideshare.net
| m/z | Plausible Ion Structure | Fragmentation Pathway |
|---|---|---|
| 178 | [C₇H₁₄O₃S]⁺· | Molecular Ion (M⁺·) |
| 145 | [M - SH]⁺ | Loss of a sulfhydryl radical |
| 103 | [CH₃OCH(CH₃)CH₂CH₂O]⁺ or [M - C₂H₃OS]⁺ | Loss of the thioglycoloyl radical or fragmentation of the ester |
| 87 | [CH₃OCH(CH₃)CH₂]⁺ | Cleavage of the ether-ester C-O bond |
| 75 | [O=C-CH₂-SH]⁺ | Cleavage of the ester C-O bond with charge retention on the acid portion |
| 59 | [CH₃OCH(CH₃)]⁺ | Alpha-cleavage of the methoxybutyl side chain |
Quantitative Analysis and Detection in Complex Matrices
The quantitative analysis of this compound in complex matrices, such as cosmetic formulations, environmental samples, or biological tissues, presents analytical challenges due to its reactivity and potential for low concentrations. The presence of a thiol group allows for specific derivatization and detection strategies to enhance sensitivity and selectivity. Methodologies for its quantification often involve chromatographic separation coupled with sensitive detection techniques.
Development of Specific Derivatization Agents for Thiol Detection
Derivatization is a common strategy to improve the analytical properties of thiols for chromatographic analysis. This process involves reacting the thiol group with a specific reagent to form a more stable, detectable, or volatile derivative.
For the analysis of thioglycolates, including esters like this compound, pre-column derivatization for High-Performance Liquid Chromatography (HPLC) is a viable approach. One such method involves the use of ethacrynic acid as a derivatizing agent. nih.govscite.ai This reaction is typically carried out under mild conditions (pH 7.4, room temperature) and results in the formation of a stable thiol adduct that can be readily detected by UV spectrophotometry at approximately 273 nm. nih.govscite.ai This method has been successfully applied to the analysis of thioglycolic acid and its esters in cosmetic formulations. nih.govscite.ai
Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polarity of the thiol group, derivatization is often necessary to improve the chromatographic behavior of thioglycolates. Silylating agents are commonly employed for this purpose. These reagents react with the active hydrogen of the thiol group to form a less polar and more volatile trimethylsilyl (B98337) (TMS) derivative.
| Technique | Derivatization Reagent | Principle | Detection Method | Applicability to this compound |
|---|---|---|---|---|
| HPLC | Ethacrynic Acid | Nucleophilic addition of the thiol to the α,β-unsaturated ketone of ethacrynic acid. | UV Detection (λ ≈ 273 nm) | High; demonstrated for thioglycolic acid and its esters in cosmetic matrices. nih.govscite.ai |
| GC | Silylating Agents (e.g., BSTFA, MSTFA) | Replacement of the active hydrogen on the thiol group with a trimethylsilyl (TMS) group. | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Potential; general method for thiols to increase volatility and improve peak shape. |
Application of Fluorescent Probes for Thiol Quantification
Fluorescent probes offer a highly sensitive and selective means of quantifying thiols in various matrices, including biological systems. nih.gov These probes are typically designed to undergo a specific reaction with the thiol group, leading to a measurable change in their fluorescent properties. While specific fluorescent probes developed exclusively for this compound are not extensively documented, the principles of thiol-reactive probes are applicable.
The general mechanism involves a reaction between the thiol and a reactive group on the fluorescent probe. Common reaction types include Michael addition, thiol-disulfide exchange, and cleavage of certain protecting groups that quench fluorescence. nih.gov Upon reaction with a thiol, the fluorophore is either activated or its emission spectrum is shifted, allowing for quantification.
A variety of fluorophores, such as coumarins, fluoresceins, and rhodamines, have been incorporated into thiol-reactive probes. nih.gov The choice of fluorophore depends on the desired excitation and emission wavelengths, as well as the specific application. For instance, long-wavelength probes are often preferred for biological samples to minimize background fluorescence.
| Probe Type / Reaction Mechanism | General Principle | Example Fluorophores | Potential for this compound Detection |
|---|---|---|---|
| Michael Addition Probes | The thiol group undergoes a nucleophilic addition to an electron-deficient double bond in the probe, leading to a change in fluorescence. nih.gov | Coumarin, Naphthalimide | High; this is a common and reliable reaction for thiol quantification. |
| Thiol-Disulfide Exchange Probes | The thiol group cleaves a disulfide bond within the probe, releasing a fluorescent molecule. nih.gov | Dansyl, Fluorescein | Moderate; the reaction is reversible and depends on redox conditions. |
| Cleavage-based Probes | The thiol group cleaves a specific bond in the probe, removing a quenching group and restoring fluorescence. | Resorufin, Rhodamine | High; offers a distinct "turn-on" fluorescence signal. |
A study on a fluorescent sensor for dopamine (B1211576) utilized thioglycolic acid-capped cadmium sulfide (B99878) quantum dots (TGA-CdS QDs). nih.gov While the target analyte was different, this demonstrates the potential of incorporating the thioglycolate moiety into fluorescent sensing systems. nih.gov
Sampling and Measurement Methods in Occupational and Environmental Settings
The monitoring of this compound in occupational and environmental settings is crucial for assessing exposure and ensuring safety. Due to its potential volatility, air sampling is a primary method for monitoring in workplace environments.
Occupational Settings:
In industrial environments where this compound is used, such as in the manufacturing of personal care or industrial products, worker exposure via inhalation and dermal contact is possible. researchandmarkets.comoecd.org Occupational hygiene monitoring may involve both personal and area air sampling.
Active Air Sampling: This method involves drawing a known volume of air through a sorbent tube using a calibrated pump. The sorbent material, such as Tenax® or activated charcoal, traps the airborne compound. The collected sample is then desorbed, either thermally or with a solvent, and analyzed by GC-MS.
Passive Air Sampling: Passive badges containing a sorbent material can be worn by workers to measure time-weighted average (TWA) exposure. The compound diffuses onto the sorbent at a known rate, and the badge is later analyzed.
Surface Sampling: Wipe sampling of surfaces can be performed to assess potential dermal exposure routes. A solvent-moistened wipe is used to sample a defined area, and the wipe is then extracted and analyzed by HPLC or GC.
Environmental Settings:
The presence of this compound in the environment would likely be due to industrial discharges. oecd.org Monitoring in environmental matrices such as water and soil would require appropriate sampling and extraction techniques prior to analysis.
Water Sampling: Grab samples of water can be collected in clean, non-reactive containers. For trace analysis, pre-concentration steps such as solid-phase extraction (SPE) may be necessary. The extracted analyte can then be analyzed by HPLC or GC-MS.
Soil and Sediment Sampling: Soil or sediment samples are collected and extracted with an appropriate organic solvent. The extract is then cleaned up to remove interfering substances before instrumental analysis.
| Setting | Sampling Method | Analytical Technique | Key Considerations |
|---|---|---|---|
| Occupational (Air) | Active Sampling (Sorbent Tubes) | GC-MS | Requires calibrated pumps; provides short-term or peak exposure data. |
| Occupational (Air) | Passive Sampling (Badges) | GC-MS | Provides time-weighted average (TWA) exposure; simpler for the worker. |
| Occupational (Surface) | Wipe Sampling | HPLC-UV, GC-MS | Assesses potential for dermal exposure; requires standardized sampling area. |
| Environmental (Water) | Grab Sampling with SPE | HPLC-UV, GC-MS | SPE is used for pre-concentration of trace levels. |
| Environmental (Soil/Sediment) | Solvent Extraction | HPLC-UV, GC-MS | Requires efficient extraction and sample cleanup to remove matrix interferences. |
Environmental Fate and Degradation Pathways of 3 Methoxybutyl Thioglycolate
Biodegradation Studies in Aqueous Environments
Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to assess the ready biodegradability of chemicals. These tests, including the Closed Bottle Test (OECD 301D) and the Manometric Respirometry Test (OECD 301F), evaluate the extent to which a substance is mineralized by microorganisms from sources like sewage treatment plants.
While specific ready biodegradability data for 3-Methoxybutyl Thioglycolate under OECD guidelines were not found in the reviewed literature, studies on other mercaptocarboxylic acid esters suggest that this class of compounds can be biodegradable to a significant extent. The ester linkage in this compound is a potential site for initial enzymatic hydrolysis, a common first step in the biodegradation of many esters. This hydrolysis would break the compound into 3-methoxybutanol and thioglycolic acid.
Table 1: Common OECD Ready Biodegradability Tests
| OECD Guideline | Test Name | Method |
| OECD 301A | DOC Die-Away | Measures the removal of dissolved organic carbon (DOC). |
| OECD 301B | CO2 Evolution Test | Quantifies the carbon dioxide produced during biodegradation. |
| OECD 301D | Closed Bottle Test | Measures the consumption of dissolved oxygen by microorganisms. |
| OECD 301F | Manometric Respirometry | Measures oxygen uptake in a closed respirometer. |
The microbial metabolism of this compound is expected to proceed through common biotransformation pathways for esters and sulfur-containing organic compounds. The initial and most probable step is the enzymatic hydrolysis of the ester bond by microbial esterases.
This initial cleavage would yield two primary metabolites:
3-Methoxybutanol: This alcohol is likely to undergo further oxidation to corresponding aldehydes and carboxylic acids, which can then enter central metabolic pathways.
Thioglycolic acid: As a sulfur-containing organic acid, thioglycolic acid can be metabolized through various pathways. The thiol group (-SH) may be oxidized, and the acetyl group can be incorporated into cellular metabolism.
Subsequent biotransformation steps could involve phase II conjugation reactions, where the metabolites are coupled with endogenous molecules to increase their water solubility and facilitate excretion by microorganisms.
Abiotic Degradation Mechanisms
In addition to biodegradation, abiotic processes such as hydrolysis and photodegradation can contribute to the transformation of this compound in the environment.
The hydrolytic stability of this compound is a key factor in its persistence in aqueous environments. The ester linkage is susceptible to hydrolysis, a chemical reaction with water that cleaves the bond. The rate of hydrolysis is influenced by pH and temperature. Generally, ester hydrolysis is faster under alkaline and acidic conditions compared to neutral pH.
While specific experimental data on the hydrolysis half-life of this compound was not available, thioester bonds can be more susceptible to hydrolysis than their corresponding oxygen-ester counterparts. The hydrolysis of this compound would result in the formation of 3-methoxybutanol and thioglycolic acid.
Photodegradation, or photolysis, is the breakdown of chemical compounds by light. Direct photolysis occurs when a molecule absorbs light and undergoes a chemical change. Indirect photolysis involves other light-absorbing substances in the environment, such as humic substances, which generate reactive species that then degrade the compound of interest.
Environmental Partitioning and Transport Behavior
The partitioning and transport of this compound in the environment are governed by its physical and chemical properties, such as its water solubility, vapor pressure, and its affinity for organic carbon in soil and sediment.
Key parameters used to predict environmental partitioning include:
Octanol-Water Partition Coefficient (Kow): This value indicates the tendency of a chemical to partition between an organic phase (octanol) and water. A higher log Kow suggests a greater affinity for fatty tissues and organic matter. While an experimental log Kow for this compound was not found, the log Kow for the structurally similar compound 3-methoxybutyl acetate (B1210297) is 1.007, suggesting a relatively low potential for bioaccumulation. chemos.de
Soil Organic Carbon-Water Partitioning Coefficient (Koc): This coefficient describes the tendency of a chemical to adsorb to the organic fraction of soil and sediment. A high Koc value indicates that the compound is likely to be immobile in soil. The Koc can be estimated from the Kow. Given the likely low Kow of this compound, it is expected to have a low Koc and therefore be relatively mobile in soil. The standard method for estimating Koc is through High-Performance Liquid Chromatography (HPLC) as described in OECD Guideline 121. www.gov.ukoecd.org
Prediction of Environmental Concentrations (PEC)
The Prediction of Environmental Concentrations (PEC) is a calculated estimate of the concentration of a substance that can be expected in different environmental compartments (water, soil, air) as a result of its use and release. The calculation of PEC values is a key component of environmental risk assessment.
For this compound, specific data on its production volume, use patterns, and release rates are not publicly available, which precludes a precise quantitative PEC calculation. However, the conceptual framework for determining PEC is well-established. The primary factors influencing the PEC of this compound would include:
Usage and Disposal Patterns: The extent of its use in industrial processes and consumer products would directly correlate with the amount released into the environment. The methods of disposal of waste containing this compound would also be a significant factor.
Wastewater Treatment Plant Efficiency: The effectiveness of wastewater treatment plants in removing the substance before discharge into aquatic environments is a critical determinant of its concentration in surface waters.
Environmental Degradation Rates: The rate at which this compound degrades in various environmental media through processes like hydrolysis, photolysis, and biodegradation will affect its persistence and, consequently, its concentration.
Given the lack of specific data, a quantitative data table for the PEC of this compound cannot be constructed. The following table outlines the key parameters that would be required to calculate its PEC.
| Parameter Required for PEC Calculation | Description | Relevance to this compound |
| Production Volume | Total amount of the chemical produced or imported annually. | Data not publicly available. |
| Emission Factors | Fraction of the chemical released to different environmental compartments (air, water, soil) during its lifecycle. | Dependent on specific industrial applications and waste management practices. |
| Market Penetration | The extent to which the chemical is used in various products and applications. | Information on its specific uses is limited. |
| Removal Efficiency in Wastewater Treatment | The percentage of the chemical removed from wastewater before discharge. | Expected to be influenced by its biodegradability and physico-chemical properties. |
| Receiving Environment Characteristics | Properties of the environment into which the chemical is released, such as river flow rates or soil types. | Site-specific and would vary geographically. |
Modeling of Environmental Distribution (e.g., Soil, Water, Air)
The environmental distribution of a chemical can be predicted using models that consider its physico-chemical properties. For this compound, while specific experimental data is scarce, its likely distribution can be inferred from its structural properties and data on similar thioglycolate esters.
A useful tool for predicting environmental distribution is fugacity modeling. Level III fugacity models estimate the partitioning of a chemical between air, water, soil, and sediment at a steady state. While a specific model for this compound has not been identified in the public domain, results for structurally similar, larger thioglycolate esters like ethylhexyl thioglycolate (EHTG) and isooctyl thioglycolate (IOTG) can provide insights into the likely behavior of this compound. These larger esters show a tendency to partition predominantly into soil and water, with a smaller fraction in the air and sediment. oecd.org
Based on its structure and the behavior of related compounds, the following table models the expected environmental distribution of this compound.
| Environmental Compartment | Predicted Distribution and Behavior | Influencing Physico-Chemical Properties |
| Water | This compound is expected to have some degree of water solubility due to its ester and ether groups. It may undergo hydrolysis, breaking down into 3-methoxybutanol and thioglycolic acid. The rate of hydrolysis would be pH-dependent. Biodegradation is also a likely degradation pathway in aquatic environments. | Water Solubility, Hydrolysis Rate, Biodegradability |
| Soil | The compound is expected to adsorb to soil organic matter. The extent of adsorption will depend on the soil's organic carbon content and the compound's octanol-water partition coefficient. Its mobility in soil is likely to be moderate. Biodegradation is expected to be a significant removal mechanism in soil. | Octanol-Water Partition Coefficient (Kow), Soil Adsorption Coefficient (Koc), Biodegradability |
| Air | Due to its expected boiling point and vapor pressure, some partitioning to the atmosphere is possible, particularly at elevated temperatures. In the atmosphere, it would be susceptible to degradation by hydroxyl radicals. | Vapor Pressure, Rate of Atmospheric Photodegradation |
| Sediment | A fraction of the compound that enters aquatic systems may partition from the water column to the sediment, particularly if it has a higher affinity for organic matter. | Octanol-Water Partition Coefficient (Kow) |
Mechanistic Toxicological Investigations Pertaining to 3 Methoxybutyl Thioglycolate
In Vitro Assessments of Cellular Responses and Mechanisms
In vitro studies are crucial for dissecting the fundamental mechanisms of toxicity at the cellular level. For 3-Methoxybutyl Thioglycolate, as with other thiol compounds, the primary mechanisms of cytotoxicity revolve around the reactive nature of the sulfhydryl group.
Cytotoxicity Mechanisms Associated with Thiol Compounds
The cytotoxicity of thiol compounds is often linked to their ability to induce oxidative stress. Thiophenols, for instance, can cause the conversion of oxyhemoglobin to methemoglobin. This process can initiate cyclic reduction/oxidation reactions involving intracellular glutathione (B108866), leading to an increased oxidative flux. nih.gov At lower levels of oxidative stress, cells may exhibit an adaptive metabolic response, increasing glycolysis and the hexose (B10828440) monophosphate shunt to maintain levels of NADH, NADPH, and reduced glutathione, thereby minimizing methemoglobin formation. nih.gov However, at higher stress levels, these metabolic pathways can be inhibited, leading to the formation of non-intact hemoglobin and eventual cell lysis. nih.gov
Compounds with free sulfhydryl groups, such as cysteine, mercaptoethanol, dithioerythritol, and glutathione, have been shown to suppress the cytotoxicity of certain toxins in cultured hepatoma cells in a dose-dependent manner. nih.gov This protective effect underscores the critical role of the sulfhydryl group in modulating cellular toxicity. The interaction with and depletion of intracellular glutathione is a key event, as glutathione is essential for detoxifying reactive species and maintaining the cellular redox balance. nih.gov
Enzymatic Inhibition and Sulfhydryl Group Interactions as a Basis for Toxicity
The sulfhydryl group is a highly reactive functional group that can readily interact with biological molecules, including enzymes. mdpi.com The active sites of many enzymes contain cysteine residues with thiol groups that are essential for their catalytic activity. nih.gov Thiol-containing compounds can inhibit these enzymes through modification of the thiol moiety, which can be either reversible or irreversible. nih.gov
For example, methyl thioglycolate has been shown to cause reversible antagonism of oxytocin (B344502) on the isolated uterus of rats, a mechanism suggested to be caused by the reversible inactivation of essential disulfide groups in the receptors. nih.gov This highlights a key mechanism of toxicity for thioglycolate esters: the disruption of protein structure and function through interaction with sulfhydryl groups and disulfide bonds. This interaction is not limited to enzymes; it can also affect receptors and structural proteins. The reactivity of the sulfhydryl group makes it a target for various chemical modifications, which can alter the properties and functions of these vital biomolecules. mdpi.com The blocking or alteration of sulfhydryl groups can lead to significant inhibition of enzyme activity and is critical for the stabilization of protein structure via disulfide bonds. mdpi.com
In Vivo Studies on Organ-Specific Effects (Mechanistic Focus)
In vivo studies provide a broader understanding of how a substance affects a whole organism, revealing target organs and systemic toxicity. For thioglycolates, the respiratory tract and hematological system are of particular interest from a mechanistic standpoint.
Respiratory Tract Pathophysiology and Related Lesions
Inhalation of thioglycolic acid can lead to respiratory irritation. nih.gov The underlying mechanism involves the direct chemical reactivity of the thiol group with the components of the respiratory tract lining. Thiol-based drugs are known to act as mucolytics by reducing disulfide bonds in mucus proteins, which illustrates their potential to interact with and alter the biochemical environment of the lungs. researchgate.net
Exposure to irritant compounds can trigger a cascade of inflammatory events. nih.gov In the lungs, this can manifest as an influx of inflammatory cells. nih.gov The interaction of thiols with the redox balance in the alveolar epithelium is a critical factor. nih.gov An imbalance can lead to oxidative stress, which in turn drives chronic inflammation and disease progression by activating intracellular signaling pathways and the release of inflammatory mediators. nih.gov While specific histopathological data for this compound is not available, the known corrosive nature of thioglycolic acid suggests that direct contact could lead to cellular damage and inflammation in the respiratory tract. prevor.com
Hematological Alterations and Organ Weight Changes (Mechanistic Insight)
The hematological effects of thiol compounds are primarily centered on their impact on red blood cells. The sulfhydryl groups on the erythrocyte membrane are major targets for toxicity. nih.govoup.com Interaction with these groups can disrupt ion homeostasis, a primary cytotoxic effect that precedes hemolysis. nih.govoup.com This disruption can lead to a decrease in intracellular potassium and magnesium and an increase in sodium, chloride, and calcium. nih.gov The influx of calcium is considered an irreversible event leading to hemolysis. nih.govoup.com
Furthermore, as observed in vitro, thiols can induce oxidative stress within erythrocytes, leading to the formation of methemoglobin. nih.gov This reduces the oxygen-carrying capacity of the blood. The depletion of reduced glutathione within red blood cells is a key mechanistic step, as it compromises the cell's ability to defend against oxidative damage. oup.com
Organ weight changes observed in animal studies with thioglycolates can be a secondary consequence of systemic toxicity. For instance, liver enlargement could be indicative of an increased metabolic load as the body attempts to detoxify and eliminate the compound. The fatty liver induced by thioglycolate has been attributed to the inhibition of acyl-CoA dehydrogenase activity, leading to a marked depression of the β-oxidation pathway. oecd.org
Comparative Toxicological Analysis with Related Thiols and Esters
To contextualize the potential toxicology of this compound, it is useful to compare it with structurally related compounds, including thioglycolic acid and its various salts and esters. These compounds share the common feature of a thioglycolate moiety but differ in the attached cation or ester group, which can influence their physicochemical properties, absorption, metabolism, and toxicity.
Thioglycolic acid and its salts are used in cosmetic products, primarily in hair waving and straightening formulations and as depilatory agents. nih.gov Toxicological reviews have indicated that thioglycolates generally exhibit slight acute toxicity. researchgate.neteuropa.eu They can act as skin and eye irritants, and some, like Glyceryl Thioglycolate, have been identified as skin sensitizers, particularly in occupational settings. researchgate.netdeepdyve.com
A safety assessment of various thioglycolate compounds, including Ammonium (B1175870), Butyl, Calcium, and Sodium Thioglycolate, concluded that these substances were not mutagenic. researchgate.net This is consistent with the negative results for sodium thioglycolate in the S. typhimurium mutagenicity assay. nih.gov
Table 2: Comparative Toxicological Data of Related Thioglycolate Compounds
| Compound | CAS Number | Molecular Formula | Key Toxicological Findings |
|---|---|---|---|
| Thioglycolic Acid | 68-11-1 | C₂H₄O₂S | Slightly toxic in acute oral studies; skin and eye irritant. researchgate.neteuropa.eu |
| Ammonium Thioglycolate | 5421-46-5 | C₂H₇NO₂S | Used in permanent wave lotions; slight acute toxicity. deepdyve.com |
| Sodium Thioglycolate | 367-51-1 | C₂H₃NaO₂S | Not mutagenic in S. typhimurium; weak positive in mouse micronucleus test (females only). nih.gov |
| Butyl Thioglycolate | 10047-28-6 | C₆H₁₂O₂S | Considered in a safety assessment that found thioglycolates were not mutagenic. researchgate.net |
| Isooctyl Thioglycolate | 25103-09-7 | C₁₀H₂₀O₂S | Minimal to severe ocular irritant; potential skin irritant and sensitizer. researchgate.net |
Future Research Directions and Emerging Applications
Exploration of Sustainable Synthetic Methodologies for Thioglycolate Esters
The chemical industry's shift towards green and sustainable practices is fueling research into more environmentally benign methods for synthesizing thioglycolate esters. Key areas of investigation include enzymatic catalysis, flow chemistry, and the use of renewable feedstocks, all aimed at reducing waste, energy consumption, and the use of hazardous materials.
Enzymatic Synthesis: Biocatalysis, particularly the use of lipases, is emerging as a promising green alternative for esterification and transesterification reactions. Research has demonstrated the high efficiency of lipase-catalyzed synthesis of thioesters, which can be performed under mild conditions. oecd.org Continuous-flow microreactors coupled with immobilized enzymes offer significant advantages, including reduced reaction times, improved safety, and lower operational costs compared to traditional batch processes. oecd.org
Flow Chemistry: Continuous flow chemistry provides enhanced control over reaction parameters, leading to improved selectivity, safety, and scalability. d-nb.infogoogle.com This technology is particularly beneficial for esterification processes, allowing for efficient heat and mass transfer and minimizing the environmental footprint. d-nb.info The transition from batch to continuous flow processing for the synthesis of fine chemicals is becoming increasingly prominent. d-nb.info
Renewable Feedstocks: A long-term goal is to replace petroleum-based starting materials with renewable alternatives. Research into the production of chemical building blocks from biomass is ongoing. For instance, there is potential to derive precursors for thioglycolic acid, such as glycolic acid, from sustainable C1 feedstocks like biomethanol or biogas. nih.govleuphana.de The bioconversion of industrial wastes and lignin (B12514952) by microorganisms like Rhodococcus opacus into valuable chemicals, including esters, also presents a viable pathway. researchgate.net
Advanced Catalysis: The development of novel catalysts is another cornerstone of sustainable synthesis. Solid super acids, for example, have been utilized as effective catalysts in the esterification process for producing isooctyl thioglycolate, showcasing a move away from corrosive liquid acids. nih.gov
A comparative look at traditional versus emerging synthetic methods highlights the push for sustainability:
| Feature | Traditional Synthesis | Sustainable Methodologies |
| Catalyst | Strong mineral acids (e.g., H₂SO₄) | Enzymes (e.g., Lipase), Solid super acids |
| Solvents | Volatile organic compounds | Greener solvents (e.g., ionic liquids), Solvent-free conditions |
| Process | Batch processing | Continuous flow chemistry |
| Feedstocks | Petroleum-based | Biomass-derived, Renewable C1 sources |
| Waste Generation | Higher, often with hazardous byproducts | Minimized, with easier catalyst recovery |
Development of Novel Polymeric Materials with Tailored Properties through Thiol-Ene Chemistry
The unique reactivity of the thiol group in thioglycolate esters makes them valuable monomers in thiol-ene "click" chemistry. This versatile and efficient reaction allows for the synthesis of a wide array of polymeric materials with precisely controlled properties, suitable for applications ranging from advanced coatings to biomedical devices.
Thiol-ene chemistry is characterized by its rapid reaction rates, high yields, and insensitivity to oxygen, making it an ideal method for creating uniform polymer networks. patsnap.comwikipedia.org By reacting multifunctional thiols, such as esters of thioglycolic acid, with various "ene" compounds (containing carbon-carbon double bonds), researchers can create crosslinked polymers with tailored characteristics. nih.gov
Recent research has demonstrated the use of thioglycolic acid and its derivatives in post-polymerization modifications. For example, thioglycolic acid has been successfully reacted with vinylidene-containing poly(ester amide)s to introduce carboxylic acid pendant groups, which in turn influences the polymer's thermal stability and solubility. nih.gov The resulting functionalized polymers can be further crosslinked to create novel materials. nih.gov
The properties of the final polymer can be finely tuned by carefully selecting the thiol and ene components. This approach has been used to modify the mechanical and thermal properties of biodegradable polymers like polyhydroxyalkanoates (PHAs), enhancing their strength and pliability. mdpi.com The incorporation of thioglycolate esters can introduce specific functionalities, leading to materials with desired degradation profiles, hydrophilicity, and thermal stability. researchgate.net
Key research findings in this area are summarized below:
| Polymer System | Thiol Component | "Ene" Component | Key Findings |
| Poly(ester amide)s | Thioglycolic acid | Vinylidene-containing PEA | Introduction of -COOH groups, altered thermal stability (Td = 249 °C) and solubility. nih.gov |
| Crosslinked Polyesters | Thiomalic acid | Maleic acid, 1,8-octanediol | Creation of biodegradable, elastic materials with potential for nitric oxide release. researchgate.net |
| Modified PHAs | Various thiols | Unsaturated PHA copolymers | Improved tensile strength, Young's modulus, and hydrophilicity. mdpi.com |
| Photocurable Resins | Terpene-based polyols | Itaconic acid | Development of bio-derived poly(ester-thioether)s for 3D printing applications. sapub.org |
The future in this field lies in exploring a wider range of thioglycolate esters, including 3-Methoxybutyl Thioglycolate, in combination with novel ene monomers to create next-generation polymers with advanced functionalities for high-tech applications.
Advanced Sensing and Biomedical Applications Leveraging Thiol Reactivity
The high nucleophilicity and reactivity of the thiol group in thioglycolate esters are being increasingly exploited for advanced sensing and biomedical applications. The ability of thiols to form covalent bonds with various substrates, participate in thiol-disulfide exchange reactions, and coordinate with metal ions makes them ideal for designing biosensors, drug delivery systems, and tissue engineering scaffolds.
Hydrogels for Drug Delivery and Tissue Engineering: Thiolated polymers, often prepared using thioglycolic acid or its derivatives, can form hydrogels through the creation of disulfide cross-links. nih.govmdpi.comnih.gov These hydrogels are particularly attractive for biomedical applications due to their in situ gelling properties under physiological conditions. nih.govmdpi.com The resulting three-dimensional networks can encapsulate drugs or cells, providing a scaffold for controlled release and tissue regeneration. nih.govnih.gov The degradability of the disulfide bonds in the presence of biological reducing agents like glutathione (B108866) allows for targeted drug delivery. mdpi.com
Functionalization of Nanoparticles: The thiol group serves as an excellent anchor for functionalizing the surface of nanoparticles, including those made of gold, silica, and polymers. nih.gov This surface modification can enhance the stability, biocompatibility, and targeting capabilities of nanoparticles for drug delivery. nih.govnih.gov Thiolated nanoparticles have shown promise in improving the oral delivery of drugs like insulin (B600854) by enhancing their mucoadhesive properties. nih.gov
Biosensing Applications: The reactivity of thiols with metal ions and their ability to participate in specific chemical reactions are being explored for the development of novel sensors. While specific research on this compound in sensing is nascent, the principles derived from related compounds are applicable. For instance, the nucleophilic attack of thiolate ions on specific substrates can be monitored to detect certain analytes. europa.eu The interaction of thioglycolic acid with metal ions has been utilized for the detection of iron, molybdenum, and tin.
The table below outlines various biomedical applications leveraging thiol reactivity:
| Application | Thiol-Containing System | Mechanism of Action | Potential Advantage |
| Drug Delivery | Thiolated polymer hydrogels (e.g., thiolated chitosan, hyaluronic acid) | Disulfide cross-linking for encapsulation; cleavage by glutathione for release. nih.govmdpi.commdpi.com | Targeted release in specific cellular environments. |
| Tissue Engineering | Thiol-ene crosslinked hydrogels | Covalent network formation to create scaffolds for cell growth. nih.gov | Tunable mechanical properties and biocompatibility. |
| Mucoadhesion | Thiolated nanoparticles | Formation of disulfide bonds with cysteine-rich mucins. nih.gov | Enhanced residence time for drug absorption on mucosal surfaces. |
| Sensing | Thiol-functionalized surfaces/molecules | Nucleophilic reaction or coordination with target analytes. europa.eu | High sensitivity and selectivity for specific ions or molecules. |
Future research will likely focus on designing more sophisticated systems based on thioglycolate esters like this compound, aiming for stimuli-responsive materials that can react to specific biological cues for highly targeted diagnostics and therapies.
Enhanced Environmental Remediation Strategies for Thioglycolate-Containing Wastes
As the industrial use of thioglycolic acid and its esters continues, developing effective strategies for the remediation of waste streams containing these compounds is crucial for environmental protection. Research in this area is focused on biodegradation pathways, advanced oxidation processes, and recovery and recycling methods.
Biodegradability: Studies have shown that mercaptocarboxylic acids and their esters, including various thioglycolates, are generally biodegradable. google.com Many of these compounds are classified as readily biodegradable or at least inherently biodegradable to a significant extent. google.com The primary degradation pathway in aqueous environments often involves the oxidation of the thiol group to form a disulfide, such as dithiodiglycolate, which is also biodegradable. The ester linkage can also undergo hydrolysis. However, the rate and extent of biodegradation can be influenced by the specific structure of the ester and the environmental conditions.
The biodegradability of several divalent sulfur compounds has been tested, with results indicating a general susceptibility to microbial degradation.
| Compound Type | Biodegradation Potential | Key Processes |
| Mercaptocarboxylic Acids | Readily to significantly biodegradable google.com | Oxidation to disulfides, microbial metabolism |
| Thioglycolate Esters | Generally biodegradable google.com | Hydrolysis of ester bond, oxidation of thiol group |
| Dithiodiglycolate | Readily biodegradable | Further microbial breakdown |
Advanced Oxidation Processes (AOPs): For waste streams containing high concentrations of thioglycolates or other recalcitrant organic compounds, conventional biological treatment may not be sufficient. Advanced Oxidation Processes (AOPs) offer a powerful alternative. AOPs utilize highly reactive species, such as hydroxyl radicals (•OH), to oxidize and mineralize organic pollutants into less harmful substances like CO₂, H₂O, and inorganic ions. Techniques such as ozonation, UV/H₂O₂, and Fenton reactions are effective in breaking down complex organic molecules. Catalytic wet air oxidation has also been proposed for treating wastewater from thioglycolic acid production, effectively degrading organic matter in high-salt wastewater.
Recovery and Recycling: In some industrial processes, the concentration of thioglycolates in wastewater may be high enough to warrant recovery. One patented method for recovering thioglycolic acid from the waste liquid of thiamine (B1217682) ester production involves acidification followed by solvent extraction. The waste liquid, containing sodium thioglycolate, is acidified with hydrochloric acid, and the resulting thioglycolic acid is then extracted using an organic solvent like ether. This approach not only mitigates pollution but also allows for the recycling of a valuable chemical.
Future research will likely focus on optimizing these remediation strategies, developing more efficient and cost-effective AOPs, and identifying novel microbial strains or enzymatic pathways for the enhanced biodegradation of thioglycolate-containing wastes.
Refined Computational Models for Predictive Chemistry and Material Design
The advancement of computational chemistry is providing powerful tools to accelerate the discovery and design of new molecules and materials, including those based on thioglycolate esters. By simulating molecular structures, reaction mechanisms, and material properties, researchers can gain deep insights that guide experimental work, saving time and resources.
Predicting Reaction Mechanisms and Kinetics: Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. For thiol-ene reactions, which are central to the polymerization of thioglycolate esters, DFT calculations can be used to determine the energetics of different reaction pathways (e.g., radical vs. nucleophilic addition), identify transition states, and predict reaction rates. This understanding is crucial for optimizing reaction conditions to achieve desired products and yields.
Designing Polymers with Tailored Properties: Molecular dynamics (MD) simulations and quantitative structure-property relationship (QSPR) models are valuable for predicting the macroscopic properties of polymers based on their chemical structure. For polymers synthesized from this compound, these models could predict key characteristics such as:
Mechanical Properties: Tensile strength, modulus, and elasticity.
Thermal Properties: Glass transition temperature (Tg) and thermal stability.
Physicochemical Properties: Solubility, permeability, and surface energy.
This predictive capability allows for the in silico screening of numerous potential polymer structures before committing to laboratory synthesis, enabling a more rational design of materials with specific performance targets.
Understanding Intermolecular Interactions: Computational methods are also used to study the non-covalent interactions that govern how molecules assemble and interact with their environment. This is particularly relevant for biomedical applications, such as predicting how a thioglycolate-functionalized nanoparticle will interact with biological membranes or how a hydrogel network will behave in a physiological environment.
The table below highlights the application of various computational models in the context of thioglycolate chemistry:
| Computational Method | Application Area | Predicted Properties/Insights |
| Density Functional Theory (DFT) | Reaction Chemistry | Reaction pathways, activation energies, transition state geometries, reaction kinetics. |
| Molecular Dynamics (MD) | Material Science | Polymer chain conformation, glass transition temperature, mechanical moduli, diffusion coefficients. |
| Quantitative Structure-Property Relationship (QSPR) | Material Design | Correlation of molecular structure with macroscopic properties like boiling point, density, and solubility. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Biochemistry | Enzyme-substrate interactions, binding affinities, catalytic mechanisms in enzymatic synthesis. |
The future of this field lies in the development of more accurate and efficient computational models, potentially incorporating machine learning and artificial intelligence, to create a robust framework for the predictive design of novel thioglycolate-based compounds and materials with unprecedented properties and functionalities.
Q & A
Basic Research Questions
Q. What are the established synthetic routes and purification methods for 3-Methoxybutyl Thioglycolate?
- Methodology : The compound is synthesized via esterification of thioglycolic acid with 3-methoxybutanol under acidic catalysis (e.g., sulfuric acid). Post-synthesis, purification is achieved through fractional distillation or column chromatography to isolate the ester. Purity is validated using gas chromatography (GC) with flame ionization detection (FID) or nuclear magnetic resonance (NMR) spectroscopy to confirm the absence of unreacted precursors or byproducts .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- FTIR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, S-H at ~2550 cm⁻¹) and confirms ester formation .
- NMR : ¹H and ¹³C NMR resolve structural features, such as methoxy (-OCH₃) and thioglycolate (-S-CH₂-COO-) groups.
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns for structural elucidation.
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition profiles under controlled atmospheres .
Q. How does this compound function as a chain-transfer agent in radical polymerization?
- Methodology : In polymerization (e.g., styrene or acrylates), the compound donates a hydrogen atom via its thiol group (-SH) to terminate growing polymer chains, controlling molecular weight. Efficiency is quantified by measuring the chain-transfer constant (Ctr) via the Mayo equation, comparing molecular weight distributions (GPC/SEC) with and without the agent. Kinetic studies monitor reaction rates using dilatometry or calorimetry .
Advanced Research Questions
Q. What strategies optimize this compound for surface functionalization of nanomaterials?
- Methodology : The thioglycolate group binds to metal oxide surfaces (e.g., Fe₃O₄@ZnS nanoparticles) via thiol-metal coordination. Conjugation efficiency is assessed using X-ray photoelectron spectroscopy (XPS) to detect sulfur peaks and transmission electron microscopy (TEM) to observe surface morphology. Stability under physiological conditions is tested via dynamic light scattering (DLS) and zeta potential measurements .
Q. Can this compound act as a photocatalyst in C-H arylation reactions?
- Methodology : Under visible light (e.g., blue LEDs), the compound may facilitate electron transfer in cross-coupling reactions (e.g., benzylic ether arylation). Reaction optimization involves screening solvents (acetonitrile vs. DMF), light wavelengths, and co-catalysts (e.g., Ru(bpy)₃²⁺). Yields are quantified via HPLC, and mechanistic insights are gained through transient absorption spectroscopy to track excited-state dynamics .
Q. How do pH and temperature influence the hydrolytic stability of this compound?
- Methodology : Hydrolysis kinetics are studied under simulated physiological (pH 7.4) or acidic (pH 1.2) conditions using buffer solutions. Degradation products are identified via LC-MS, and rate constants (k) are calculated using first-order kinetics. Activation energy (Ea) is derived from Arrhenius plots by varying temperatures (25–60°C) .
Q. How to resolve contradictions in reported reactivity of this compound across solvent systems?
- Methodology : Conflicting data (e.g., divergent reaction yields in polar vs. nonpolar solvents) are addressed by:
- Conducting solvent screening with dielectric constant (ε) and hydrogen-bonding parameters.
- Using computational modeling (DFT) to calculate solvation energies and transition states.
- Validating findings with in situ IR or Raman spectroscopy to monitor intermediate formation .
Methodological Notes
- Data Validation : Cross-reference NMR shifts and FTIR peaks with databases (e.g., NIST Chemistry WebBook) to confirm compound identity.
- Safety Protocols : Use inert atmospheres (N₂/Ar) for reactions involving volatile thiols, and employ fume hoods to mitigate exposure risks .
- Advanced Tools : Synchrotron XRD or cryo-TEM may enhance structural resolution for nanomaterial studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
